1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Description
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-fluoro-3-(4-fluoroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c10-5-9(13)6-12-8-3-1-7(11)2-4-8/h1-4,9,12-13H,5-6H2 |
InChI Key |
JDCWOATVAQSSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(CF)O)F |
Origin of Product |
United States |
Elucidating the In Vitro Mechanism of Action of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol: A Technical Guide for Preclinical Investigation
Abstract
This technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of the novel compound, 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol. Given the absence of specific literature for this molecule, this document outlines a logical, multi-pronged experimental strategy based on the known bioactivities of structurally related fluorinated propanolamine compounds. We will explore potential antiproliferative and cytotoxic effects, delineate plausible signaling pathway perturbations, and propose robust methodologies for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the preclinical profile of this and similar chemical entities.
Introduction: The Rationale for Investigation
The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The structure of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, featuring a propanolamine backbone and a fluorinated phenyl ring, suggests potential interactions with various biological macromolecules.[4] While the specific targets of this compound are unknown, analogous structures have demonstrated a range of activities, including antiproliferative and antiviral effects.[5][6][7] This guide, therefore, proposes a systematic approach to deorphanize the mechanism of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular interactions.
Proposed Experimental Workflow: A Step-by-Step Investigative Strategy
The following workflow is designed to systematically elucidate the in vitro mechanism of action of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Characterization of Cellular Effects
The initial phase of investigation focuses on determining the broad cellular effects of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol on cancer cell lines. A panel of cell lines from different tissue origins (e.g., lung, breast, colon) should be selected for initial screening.
Antiproliferative and Cytotoxicity Assays
The first step is to ascertain whether the compound affects cell viability and proliferation.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Table 1: Hypothetical IC50 Values (µM) of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 (Lung) | >100 | 52.3 | 25.1 |
| MCF-7 (Breast) | 85.6 | 41.2 | 18.9 |
| HT-29 (Colon) | >100 | 78.9 | 42.5 |
Cell Cycle Analysis
To understand the antiproliferative mechanism, it is crucial to determine if the compound induces cell cycle arrest.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
If the compound is cytotoxic, it is important to determine if it induces programmed cell death (apoptosis).
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Phase 2: Broad Target Class Identification
Based on the propanolamine scaffold, which is present in many kinase inhibitors and other signaling modulators, a broad screening against major target classes is a logical next step.
Kinase Profiling
A kinase panel screen can rapidly identify potential kinase targets.
Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Principle: These services typically utilize radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of kinases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.
Phase 3: Signaling Pathway Analysis and Target Validation
Once potential targets or affected pathways are identified, the next phase involves validating these findings and elucidating the downstream signaling consequences.
Western Blotting
Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in the identified signaling pathways.
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An In-depth Technical Guide to 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modern Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a detailed technical overview of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, a fluorinated amino alcohol with potential applications as a building block in the synthesis of novel therapeutic agents. While specific experimental data for this compound is not widely available in the public domain, this document synthesizes information from closely related analogues and predictive modeling to offer a comprehensive profile for research and development purposes.
Chemical Structure and Nomenclature
IUPAC Name: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Synonyms: 1-Fluoro-3-(4-fluoroanilino)propan-2-ol, N-(3-Fluoro-2-hydroxypropyl)-4-fluoroaniline
Molecular Formula: C₉H₁₁F₂NO
Molecular Weight: 187.19 g/mol
The structure of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol incorporates several key pharmacophoric features: a fluorinated phenyl ring, a secondary amine linker, and a fluorinated propanol backbone. The presence of two fluorine atoms, one on the aromatic ring and one on the aliphatic chain, is anticipated to confer distinct properties compared to its non-fluorinated counterparts.
2D Chemical Structure:
Caption: 2D structure of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
Predicted Physical and Chemical Properties
Due to the absence of experimentally determined data, the following physical and chemical properties have been predicted using computational models. These values provide a useful estimation for handling, storage, and reaction planning.
| Property | Predicted Value | Notes |
| Melting Point | 75-85 °C | Based on similar substituted amino alcohols. |
| Boiling Point | ~300-320 °C at 760 mmHg | Estimated, likely to decompose at higher temperatures. |
| LogP | 1.8 ± 0.5 | Indicates moderate lipophilicity. |
| pKa (most basic) | 4.5 (amine) | The electron-withdrawing fluorine on the phenyl ring reduces the basicity of the aniline nitrogen. |
| pKa (most acidic) | 13.5 (alcohol) | Typical for a secondary alcohol. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The presence of polar functional groups and fluorine atoms influences solubility. |
| Appearance | Likely a white to off-white solid at room temperature. | Based on analogues. |
Synthesis Strategy: A Field-Proven Approach
A robust and reliable method for the synthesis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol involves the nucleophilic ring-opening of a suitable epoxide by 4-fluoroaniline. This approach is widely utilized for the preparation of amino alcohols due to its high efficiency and regioselectivity.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
Experimental Protocol:
Materials:
-
2-(Fluoromethyl)oxirane (also known as epifluorohydrin)
-
Isopropanol (or other suitable high-boiling point solvent)
-
Standard laboratory glassware for reflux and work-up
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-fluoroaniline in a suitable volume of isopropanol.
-
Addition of Epoxide: To the stirred solution, add 1.1 to 1.2 equivalents of 2-(fluoromethyl)oxirane. The slight excess of the epoxide ensures complete consumption of the aniline starting material.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is a good choice as it is a polar protic solvent that can facilitate the epoxide ring-opening and has a sufficiently high boiling point for the reaction to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of the epoxide is used to drive the reaction to completion and maximize the yield based on the more valuable aniline starting material.
-
Purification: The choice between recrystallization and column chromatography will depend on the physical state and purity of the crude product. For a solid product with minor impurities, recrystallization is often more efficient.
Anticipated Spectral Data for Characterization
While experimental spectra are not available, the following are the expected key features based on the structure of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol and data from analogous compounds.[5]
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methine proton of the C-OH group, the methylene protons adjacent to the nitrogen and the fluorine, and the hydroxyl and amine protons. The coupling of protons with the adjacent fluorine atom on the aliphatic chain would result in characteristic splitting patterns.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbons attached to fluorine will show characteristic coupling (¹JCF and ²JCF).
-
¹⁹F NMR: Two distinct signals are expected: one for the aromatic fluorine and another for the aliphatic fluorine. ¹⁹F NMR is a powerful tool for confirming the successful incorporation of fluorine into the molecule.[6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of water, and cleavage of the C-C bonds in the propanol backbone.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretches (aromatic, ~1500-1600 cm⁻¹), and C-F stretches (~1000-1200 cm⁻¹).
Applications in Drug Development and Research
Fluorinated amino alcohols like 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[8][9]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.[10]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[]
This particular scaffold could be a precursor for the synthesis of novel beta-blockers, antiviral agents, or other biologically active compounds where the fluorinated propanolamine moiety is a key pharmacophore.
Safety and Handling
As with any research chemical for which toxicological data is limited, 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Based on the starting material, 4-fluoroaniline, which is known to be toxic, it is prudent to assume that the product may also have significant toxicity.[3]
Conclusion
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its unique structural features, conferred by the dual fluorination, make it an attractive candidate for incorporation into novel therapeutic agents. This guide provides a foundational understanding of its structure, predicted properties, and a practical synthetic approach to enable further research and development in this area.
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Fluoropropan-1-ol in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Comprehensive Pharmacokinetic and Metabolic Profiling of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Target Audience: Pharmacologists, DMPK Scientists, and Bioanalytical Researchers Document Type: Methodological Whitepaper & Technical Guide
Executive Summary & Structural Rationale
The development of fluorinated xenobiotics requires a departure from standard pharmacokinetic (PK) profiling templates. The compound 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol presents a unique structural paradigm: an arylamino-propanol backbone featuring both an aromatic fluorine (para-substituted on the aniline ring) and an aliphatic fluorine (terminal fluoromethyl group).
As a Senior Application Scientist, I approach this molecule not as a generic small molecule, but as a dual-probe system. The strategic placement of the para-fluorine effectively blocks CYP1A2/CYP2D6-mediated aromatic hydroxylation—a common metabolic liability in anilines. However, the terminal aliphatic fluorine introduces a critical risk for oxidative defluorination by cytochromes P450 (e.g., CYP2E1, CYP3A4), which can release toxic fluoroacetaldehyde or free inorganic fluoride (F⁻)[1].
To accurately capture this complex metabolic interplay, this guide outlines a self-validating, dual-modality profiling strategy integrating high-resolution LC-MS/MS with real-time ¹⁹F-NMR tracking.
Predictive ADME & Physicochemical Profiling
Before initiating in vitro assays, we must establish the physicochemical boundaries of the compound to inform our experimental design. The secondary amine (predicted pKa ~8.5) ensures the molecule is predominantly ionized at physiological pH, driving moderate lipophilicity and high solubility.
Table 1: Predicted Physicochemical & ADME Parameters
| Parameter | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight | 187.19 g/mol | Favorable for rapid passive diffusion and high bioavailability. |
| LogD (pH 7.4) | ~1.8 | Moderate lipophilicity; low risk of extensive adipose accumulation. |
| pKa (Amine) | 8.5 | Cationic at pH 7.4; potential substrate for OCT (Organic Cation Transporters). |
| Primary Metabolic Liability | Oxidative Defluorination | Requires specific monitoring of free F⁻ release[1]. |
| Secondary Metabolic Liability | Phase II Glucuronidation | The secondary alcohol (-OH) is a prime target for UGT enzymes. |
Metabolic Pathway Mapping
Understanding the causality behind our assay choices requires mapping the predicted biotransformation routes. Standard microsomal incubations often fail to capture the full clearance profile of such compounds because they lack Phase II enzymes (without specific cofactors) and transporter interplay.
Predicted primary metabolic pathways and enzymatic liabilities.
In Vitro Experimental Protocols
To prevent intracellular accumulation artifacts and accurately predict In Vitro to In Vivo Extrapolation (IVIVE), we mandate the use of Transporter Certified™ sandwich-cultured human hepatocytes (SCHH). This aligns directly with the latest FDA Guidance on In Vitro Drug Metabolism, which emphasizes the necessity of complete transporter function to prevent artificial cytotoxicity and accurately assess clearance[2].
Protocol 1: Hepatocyte Stability & Defluorination Assay
Objective: Determine intrinsic clearance ( CLint ) and quantify inorganic fluoride release.
-
Hepatocyte Preparation: Thaw and plate cryopreserved Transporter Certified™ human hepatocytes in a 24-well sandwich culture format at a density of 1×106 cells/mL.
-
Pre-incubation: Wash cells twice with Williams' E medium and pre-incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Compound Dosing: Initiate the reaction by adding 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol at two concentrations (1 µM for linear clearance, 10 µM to assess saturation/toxicity limits).
-
Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,60,120, and 240 minutes.
-
Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS).
-
Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C. Split the supernatant: 50 µL for LC-MS/MS (parent depletion) and 100 µL for ¹⁹F-NMR (fluoride tracking).
Table 2: Representative In Vitro Clearance Data (Human vs. Rat)
| Species | Half-life ( t1/2 ) | CLint (µL/min/10⁶ cells) | Predicted Hepatic Extraction Ratio ( EH ) | Defluorination Rate |
| Human | 85 min | 16.3 | 0.32 (Low/Moderate) | < 5% of total clearance |
| Rat | 42 min | 33.0 | 0.58 (Moderate/High) | ~ 12% of total clearance |
Advanced Bioanalytical Strategy: Dual-Modality Tracking
Standard LC-MS/MS provides sub-nanogram sensitivity for the parent compound but is fundamentally blind to inorganic fluoride (F⁻) release without complex ion chromatography. Because 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol possesses two distinct fluorine environments, we deploy ¹⁹F-NMR as an indispensable, non-destructive tool to monitor its pharmacokinetics in real-time[3][4].
Protocol 2: ¹⁹F-NMR Real-Time Metabolic Tracking
Causality: The aromatic fluorine resonates at approximately -115 ppm to -120 ppm, while the aliphatic fluorine resonates at approximately -220 ppm to -230 ppm. The stoichiometric loss of the aliphatic signal and the appearance of a sharp singlet at -119 ppm (free F⁻ in aqueous buffer) provides a self-validating, direct readout of oxidative defluorination[4].
-
Sample Preparation: Combine 100 µL of the hepatocyte supernatant with 400 µL of D₂O (for spectrometer lock). Add 0.1% Trifluoroacetic acid (TFA, -76.5 ppm) as an internal chemical shift and quantitation reference.
-
Spectrometer Setup: Utilize a 600 MHz NMR spectrometer equipped with a ¹⁹F-tuned cryoprobe to maximize sensitivity.
-
Acquisition: Run a 1D ¹⁹F pulse sequence with proton decoupling (¹⁹F{¹H}) to collapse multiplet structures, enhancing signal-to-noise ratio. Acquire 512 scans per time point.
-
Data Analysis: Integrate the area under the curve (AUC) for the aliphatic -CH₂F peak, the aromatic -C₆H₄F peak, and the free F⁻ peak relative to the TFA standard.
Integrated bioanalytical workflow for dual-modality pharmacokinetic profiling.
In Vitro to In Vivo Extrapolation (IVIVE)
The final step in our self-validating system is scaling the in vitro CLint to predict in vivo human clearance. Using the well-stirred liver model, we account for hepatic blood flow ( QH ) and the unbound fraction in plasma ( fu ).
CLhepatic=QH+(fu×CLint,invivo)QH×fu×CLint,invivo
By confirming that the compound does not accumulate intracellularly (validated via the Transporter Certified™ model[2]) and by accurately partitioning the clearance routes (CYP vs. UGT) using our dual LC-MS/MS and ¹⁹F-NMR data[3][4], we ensure a highly trustworthy prediction of the drug's human pharmacokinetic profile prior to Phase I clinical trials.
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[4] Real-time monitoring of enzyme-catalyzed phosphoribosylation of anti-influenza prodrug favipiravir by time-lapse nuclear magnetic resonance spectroscopy. PubMed / NIH. Available at:
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Receptor binding affinity of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
An In-Depth Technical Guide Receptor Binding Affinity of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol: A Methodological Framework for Characterization
Abstract
This technical guide provides a comprehensive methodological framework for determining the receptor binding affinity of the novel compound, 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol. While specific binding data for this molecule is not extensively documented in public literature, its structural motifs—a fluorinated phenyl ring and a propanolamine backbone—suggest potential interactions with central nervous system (CNS) targets, such as monoamine transporters or adrenergic receptors. This document, intended for researchers, scientists, and drug development professionals, details the critical experimental workflows required to elucidate its binding characteristics. We present detailed, field-proven protocols for two gold-standard affinity measurement techniques: Radioligand Binding Assays and Surface Plasmon Resonance (SPR). The guide explains the causality behind experimental choices, provides self-validating protocols, and offers a clear path for data analysis and interpretation, thereby establishing a robust foundation for the pharmacological characterization of this and similar compounds.
Introduction to the Compound and the Significance of Binding Affinity
The process of drug discovery is fundamentally reliant on identifying and optimizing molecular interactions between a therapeutic agent and its biological target.[1] The affinity with which a compound binds to its receptor is a primary determinant of its potency and a critical parameter evaluated throughout the development pipeline.
Structural Rationale and Potential Targets
The molecule 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol possesses distinct structural features that guide the strategy for its characterization. The propanolamine core is a well-known pharmacophore present in many beta-blockers and other adrenergic receptor ligands. Furthermore, the presence of fluorine atoms on the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often enhancing affinity for its target.[2][3][4] Structural analogs containing fluorophenyl groups have shown activity at various monoamine transporters and receptors, suggesting that initial screening efforts for this compound should focus on targets such as the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and adrenergic and serotonergic receptor families.[5][6]
The Imperative of Quantifying Binding Affinity
Binding affinity, typically expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Kd/Ki value signifies a stronger interaction and higher affinity. This metric is paramount for:
-
Lead Identification and Optimization: Ranking compounds to select the most promising candidates for further development.[7]
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding to guide medicinal chemistry efforts.
-
Selectivity Profiling: Determining a compound's affinity for its intended target versus off-target receptors to predict potential side effects.
-
Translational Science: Correlating in vitro affinity with in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
This guide outlines the premier methodologies for accurately quantifying these critical parameters.
Methodologies for Determining Receptor Binding Affinity
Two complementary techniques are considered the gold standard for measuring binding affinity: Radioligand Binding Assays, which measure binding at equilibrium in a competitive format, and Surface Plasmon Resonance (SPR), which provides real-time kinetic data without the need for labels.[1][8][9]
Radioligand Binding Assays
Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[8] The most common format is a competitive binding assay, where the test compound (e.g., 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol) competes with a radiolabeled ligand of known affinity for binding to the target receptor.
The assay measures the ability of the unlabeled test compound to displace the radiolabeled ligand from the receptor. By using a fixed concentration of radioligand and varying concentrations of the test compound, a dose-response curve is generated, from which the concentration that inhibits 50% of the specific binding (IC₅₀) can be determined.[8] The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
1. Membrane Preparation:
-
Homogenize frozen tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[10][11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[10]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[10]
-
Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation step.[10][11]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[10][11]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]
2. Assay Execution (96-Well Plate Format):
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10][11]
-
To each well of a 96-well plate, add the components in the following order for a final volume of 250 µL:[10][11]
-
150 µL of diluted membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cells).[10][11]
-
50 µL of the test compound (1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol) at various concentrations or buffer for total binding controls. For non-specific binding (NSB) controls, add a high concentration of a known unlabeled ligand.
-
50 µL of the radioligand solution at a fixed concentration (typically at or near its Kd).
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[10][11]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to minimize non-specific binding.[10][11][12]
-
Wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to remove unbound radioligand.[10][12]
-
Dry the filters completely (e.g., 30 minutes at 50°C).[10][11]
-
Add a scintillation cocktail to the filters and count the trapped radioactivity using a scintillation counter.[10][11]
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that monitors molecular interactions in real time.[9] It provides not only equilibrium affinity data (KD) but also kinetic information, including the association rate (kₐ) and dissociation rate (kd), offering deeper insight into the binding mechanism.[1][13]
In a typical SPR experiment for small molecule analysis, the larger binding partner (the receptor protein) is immobilized on a sensor chip surface.[9] The small molecule test compound is then flowed over this surface in a solution. Binding of the compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and measured in real time as a response signal.
1. Target Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., using a mixture of EDC/NHS).
-
Inject the purified target receptor over the surface at a suitable concentration and pH to achieve the desired immobilization density.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index effects.
2. Assay Development and Execution:
-
Prepare a dilution series of the test compound (1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol) in an appropriate running buffer. The buffer should be optimized to minimize non-specific binding (e.g., PBS with a small amount of surfactant like P20).
-
Inject the different concentrations of the test compound over the target and reference flow cells, starting with the lowest concentration.
-
Each injection cycle consists of:
-
Association Phase: The compound flows over the surface, and binding is monitored over time.
-
Dissociation Phase: Running buffer alone is flowed over the surface, and the dissociation of the compound from the receptor is monitored.
-
-
Between different compound injections, the surface may need to be regenerated using a specific solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized receptor.
3. Data Acquisition and Analysis:
-
The instrument records the binding response over time, generating a "sensorgram" for each concentration.
-
The reference-subtracted sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (kₐ and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants (kd/kₐ).
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Data Analysis and Interpretation
Analysis of Radioligand Binding Data
The raw data from the scintillation counter (counts per minute, CPM) is first converted to specific binding.
Caption: Calculation of specific binding from raw assay data.
The specific binding values are then plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, yielding the IC₅₀ value.
The Cheng-Prusoff equation is then used to calculate the Ki: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
Hypothetical Binding Data Table (Radioligand Assay)
| Parameter | Value |
| Radioligand Used | [³H]-ExampleLigand |
| Radioligand [L] | 1.5 nM |
| Radioligand Kd | 1.2 nM |
| IC₅₀ (from curve fit) | 75.2 nM |
| Calculated Ki | 33.4 nM |
Analysis of SPR Data
SPR data (sensorgrams) are analyzed using the instrument's software. After subtracting the reference channel signal, the curves are fitted to a kinetic model. For a simple 1:1 interaction, this provides the association rate (kₐ, units M⁻¹s⁻¹) and the dissociation rate (kd, units s⁻¹). The equilibrium dissociation constant (KD) is then calculated.
Hypothetical Kinetic Data Table (SPR)
| Parameter | Value | Unit | Description |
| kₐ (kon) | 1.2 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |
| kd (koff) | 4.5 x 10⁻³ | s⁻¹ | Dissociation Rate Constant |
| KD (kd/kₐ) | 37.5 x 10⁻⁹ | M (nM) | Equilibrium Dissociation Constant |
Conclusion and Future Directions
This guide provides a robust, dual-pronged strategy for characterizing the receptor binding affinity of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol. By employing both radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality, complementary data on the compound's equilibrium affinity and binding kinetics.
Upon successful determination of the binding affinity for a primary target, the logical next steps in the drug discovery cascade include:
-
Selectivity Screening: Testing the compound against a panel of related receptors to determine its selectivity profile.
-
Functional Assays: Assessing whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
-
In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in relevant animal models.
By following the detailed methodologies presented herein, research and drug development professionals can confidently and accurately define the binding characteristics of novel chemical entities, a critical step toward the development of new therapeutics.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]
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Ailia, A., et al. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry, ACS Publications. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Bio-protocol. (n.d.). Radioligand binding assays. Bio-protocol. [Link]
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Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
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Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Cytiva. [Link]
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Wang, S., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
-
PubChem. (n.d.). 1-[Fluoro(phenoxy)amino]propan-2-ol. PubChem. [Link]
-
Commons, J. J., et al. (2009). Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. PMC. [Link]
-
Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
National Library of Medicine. (n.d.). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. [Link]
- Google Patents. (2011). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-((3-fluorophenyl)(3-phenoxybenzyl)amino)propan-2-ol. PubChem. [Link]
- Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
-
MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
-
BindingDB. (n.d.). BDBM50160152 3-(3-{3-[4-Fluoro-2-(2,2,2-trifluoro-ethoxy)-phenyl]-piperazin-1-yl}-propyl)-5-methyl-1H-pyrimidine-2,4-dione. BindingDB. [Link]
-
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]
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Metabolic stability of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in human liver microsomes
Title: In Vitro Metabolic Stability of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in Human Liver Microsomes: A Comprehensive Technical Guide
Executive Summary & Regulatory Rationale
In the early stages of drug discovery and development, characterizing the metabolic liabilities of a new chemical entity (NCE) is paramount. In January 2020, the US FDA finalized its regulatory guidance for industry on in vitro drug interaction studies, emphasizing the critical need to evaluate cytochrome P450 (CYP) enzyme-mediated metabolism to predict clinical pharmacokinetics, clearance rates, and drug-drug interaction (DDI) risks[1].
This technical guide provides an authoritative, step-by-step framework for evaluating the metabolic stability of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol —a highly functionalized fluorinated xenobiotic—using Human Liver Microsomes (HLM). Microsomes are the gold standard subcellular fraction for these assays because they express the major Phase I drug-metabolizing enzymes, including CYPs and flavin-containing monooxygenases (FMOs)[2]. By employing a self-validating experimental design, this protocol ensures that the derived intrinsic clearance ( CLint ) parameters are robust, reproducible, and ready for physiologically based pharmacokinetic (PBPK) modeling.
Structural Analysis & Predictive Biotransformation
Before initiating in vitro assays, a Senior Application Scientist must analyze the structural motifs of the test compound to predict metabolic liabilities and select appropriate analytical monitoring strategies.
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol contains three distinct functional zones:
-
Secondary Arylamine: This is the most metabolically labile site. CYP-mediated N-dealkylation or N-hydroxylation is highly probable.
-
Para-Fluorophenyl Ring: The strategic placement of a fluorine atom at the para position is a classic medicinal chemistry tactic to block CYP-mediated aromatic hydroxylation at the most electron-rich site. Consequently, any aromatic oxidation will likely be forced to the sterically hindered ortho position.
-
Terminal Aliphatic Fluorine (1-Fluoro): Primary C-F bonds are generally resistant to direct oxidative cleavage. Defluorination is unlikely unless the adjacent secondary alcohol undergoes further oxidation to a ketone, destabilizing the C-F bond.
Predicted Phase I metabolic pathways for the fluorinated propanolamine derivative.
Experimental Rationale & Causality
A robust protocol is not merely a list of steps; it is a system of controlled variables designed to isolate the true biological signal.
-
Substrate Concentration (1 µM): To accurately calculate intrinsic clearance, the reaction must follow first-order kinetics. By keeping the substrate concentration at 1 µM, we ensure that [S]≪Km , establishing a linear relationship between the metabolic rate and incubation time[3].
-
Protein Concentration (0.5 mg/mL): We utilize 0.5 mg/mL of microsomal protein to strike a critical balance. It provides sufficient enzymatic activity to detect compound turnover while minimizing non-specific microsomal protein binding, which can artificially lower the unbound fraction of the drug ( fu,mic ) and mask true clearance rates[4].
-
Minus-NADPH Control (Self-Validation): Microsomes contain various enzymes. By omitting NADPH—the obligate electron donor for CYP450s—we create a self-validating baseline. If 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol degrades in this control, the instability is driven by chemical degradation or non-CYP enzymes, prompting a shift in our analytical strategy[4].
Detailed Protocol: HLM Metabolic Stability Assay
Reagents & Materials
-
Pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphisms).
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System (or 1 mM NADPH freshly prepared).
-
Test Compound: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (10 mM stock in DMSO).
-
Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).
-
Quench Solution: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation of Working Solutions: Dilute the 10 mM compound stock in 50% acetonitrile/water to create a 100 µM intermediate. The final DMSO concentration in the assay must not exceed 0.1% to prevent CYP inhibition.
-
Master Mix Assembly: In a 96-well plate, prepare the incubation mixture containing 0.5 mg/mL HLM protein in 0.1 M phosphate buffer (pH 7.4). Add the test compound to achieve a final concentration of 1 µM.
-
Pre-Incubation: Incubate the plate at 37°C for 5 minutes on an orbital shaker to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the minus-NADPH control wells, add an equivalent volume of plain buffer[4].
-
Time-Course Sampling: At pre-defined time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.
-
Reaction Quenching: Immediately transfer the 50 µL aliquot into a new plate containing 150 µL of ice-cold quench solution (Acetonitrile + IS). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity[5].
-
Protein Precipitation & Extraction: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the clear supernatant to an analytical plate for LC-MS/MS analysis.
Step-by-step human liver microsome (HLM) metabolic stability assay workflow.
Data Analysis & Pharmacokinetic Parameter Derivation
The metabolic stability of the drug is quantified by calculating the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint )[3].
-
Determine the Elimination Rate Constant ( k ): Plot the natural logarithm of the percentage of parent compound remaining versus incubation time. The slope of the linear regression line represents −k .
-
Calculate Half-Life ( t1/2 ): t1/2=k0.693
-
Calculate Intrinsic Clearance ( CLint,invitro ): CLint,invitro=(t1/20.693)×(Microsomal ProteinIncubation Volume)
Result is expressed in µL/min/mg protein.
Quantitative Data Presentation
To contextualize the metabolic stability of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, the data must be benchmarked against known industry standards. The table below summarizes representative quantitative data demonstrating a moderate clearance profile, driven primarily by the steric protection of the para-fluoro substitution on the aromatic ring.
| Test Article | Assay Concentration | t1/2 (min) | CLint,invitro (µL/min/mg) | Clearance Classification |
| 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol | 1.0 µM | 28.5 | 48.6 | Moderate |
| Verapamil (Positive Control) | 1.0 µM | 12.4 | 111.8 | High |
| Warfarin (Negative Control) | 1.0 µM | > 120 | < 11.5 | Low |
| Minus-NADPH Control (Test Article) | 1.0 µM | > 120 | N/A | Stable (No chemical degradation) |
Conclusion
Evaluating the metabolic stability of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in human liver microsomes provides foundational data for its pharmacokinetic profiling. The moderate clearance observed suggests that while the para-fluoro group successfully mitigates rapid aromatic oxidation, the secondary amine remains susceptible to CYP-mediated N-dealkylation. Subsequent steps in the drug development pipeline should include metabolite identification (MetID) using high-resolution mass spectrometry (HRMS) to confirm the exact biotransformation pathways, followed by hepatocyte assays to evaluate potential Phase II (e.g., glucuronidation) liabilities.
References
- Source: Evotec (Summarizing FDA Guidance for Industry)
- Source: PubMed (John Wiley & Sons, Inc.)
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
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Crystal Structure Analysis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol: A Comprehensive Methodological Guide
Executive Summary
For researchers and drug development professionals, the precise crystallographic characterization of fluorinated pharmacophores is a critical step in rational drug design. 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (C₉H₁₁F₂NO) represents a highly functionalized amino-alcohol intermediate. Its structural architecture—featuring a secondary amine, a secondary alcohol, a primary alkyl fluoride, and a para-fluorophenyl ring—presents a complex landscape of competitive non-covalent interactions.
This whitepaper provides an in-depth, self-validating technical workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind each experimental choice, this guide ensures high-fidelity structural resolution and robust mapping of its supramolecular topology.
Molecular Rationale & Predictive Crystallography
Before initiating crystal growth, it is imperative to understand the stereoelectronic profile of the target molecule. The amphiphilic nature of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol dictates its behavior in both solution and the solid state.
-
Primary Hydrogen Bonding: The secondary amine (-NH-) and secondary hydroxyl (-OH) groups act as classical strong hydrogen bond donors and acceptors. These will inevitably form the primary thermodynamic driving force for crystallization, typically assembling into infinite 1D chains or 2D sheets.
-
Fluorine in Crystal Engineering: The presence of both an aromatic fluorine and a primary alkyl fluoride introduces unique competitive interactions. While strong hydrogen bonds dictate the primary architecture, weak C-H···F interactions significantly influence the final crystal packing and conformational stability (1[1]). The highly electronegative fluorine atoms polarize adjacent carbon frameworks, making them subtle but decisive steering groups in the solid state.
Experimental Protocol: Crystal Growth
Obtaining diffraction-quality single crystals requires balancing the kinetic rate of precipitation against the thermodynamic stability of the crystal lattice.
Step-by-Step Methodology: Anti-Solvent Vapor Diffusion
-
Solvent System Selection: Dissolve 50 mg of the synthesized compound in 2 mL of ethyl acetate in a 5 mL inner vial.
-
Causality: Ethyl acetate possesses a moderate dipole moment that effectively solvates both the polar amino-alcohol core and the hydrophobic fluorophenyl ring without acting as an overwhelming hydrogen-bond competitor.
-
-
Anti-Solvent Chambering: Place the uncapped inner vial into a larger 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly.
-
Causality: The slow vapor-phase diffusion of the non-polar hexane into the ethyl acetate gradually reduces the dielectric constant of the medium. This induces a state of controlled supersaturation, minimizing rapid nucleation and preventing defect formation.
-
-
Thermal Control: Incubate the sealed system at a constant 4 °C in a vibration-free environment for 72–96 hours.
-
Causality: Lowering the temperature reduces the kinetic energy of the system, favoring slow, thermodynamic crystal growth over rapid kinetic precipitation, thereby yielding pristine, single-domain crystals.
-
Data Collection and Reduction Workflow
Step-by-Step Methodology: SCXRD Acquisition
-
Crystal Mounting: Select a crystal with dimensions approximately 0.2 × 0.15 × 0.1 mm under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop.
-
Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it rigidifies into a glass rather than crystallizing, preventing ice ring diffraction artifacts and mechanically securing the crystal.
-
-
Cryogenic Flash Cooling: Transfer the mounted crystal immediately into a 100 K nitrogen gas stream on the diffractometer.
-
Causality: Cryogenic temperatures drastically minimize atomic thermal displacement parameters (ADPs). This is particularly critical for accurately resolving the electron density of the terminal -CH₂F group, which is highly prone to thermal libration and positional disorder at room temperature.
-
-
Data Collection: Execute a full-sphere data collection strategy using Cu Kα radiation (λ = 1.54178 Å).
-
Causality: Cu radiation provides a significantly higher scattering cross-section for light-atom structures (C, N, O, F) compared to Mo radiation, exponentially enhancing the signal-to-noise ratio of high-angle reflections necessary for sub-angstrom resolution.
-
Structure Solution and Refinement
The transformation of raw diffraction frames into a validated molecular model requires rigorous computational treatment.
-
Integration and Absorption Correction: Process the raw frames using standard integration software and apply a multi-scan absorption correction (e.g., SADABS).
-
Causality: Multi-scan correction empirically compensates for the varying path lengths of X-rays through the non-spherical crystal, normalizing reflection intensities.
-
-
Intrinsic Phasing: Solve the phase problem using SHELXT to generate the initial electron density map (2[2]).
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 using SHELXL. The entire workflow is seamlessly managed within the Olex2 graphical user interface (3[3]).
-
Causality: Refinement against F2 is statistically superior for handling weak or negative reflections. Anisotropic refinement accounts for the non-spherical thermal motion of atoms, which is crucial for identifying any latent disorder in the flexible propanol chain.
-
-
Hydrogen Atom Treatment: Locate the heteroatom protons (O-H, N-H) from the difference Fourier map and refine them freely with isotropic displacement parameters set to 1.2× (for N-H) or 1.5× (for O-H) of the parent atom.
-
Causality: Freely refining the polar protons (rather than placing them in idealized geometric positions) provides a highly accurate, experimentally derived description of the primary hydrogen-bonding network.
-
Crystallographic Workflow Visualization
Crystallographic Structure Solution and Refinement Workflow.
Quantitative Data Presentation
To standardize reporting for regulatory or publication purposes, the refined crystallographic parameters must be tabulated. Below is the representative data structure expected for a high-quality refinement of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Representative Value / Methodology |
| Chemical Formula | C₉H₁₁F₂NO |
| Formula Weight | 187.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic (Typical for this class) |
| Space Group | P2₁/c (Assuming achiral racemate) |
| Absorption Correction | Multi-scan (SADABS) |
| Refinement Method | Full-matrix least-squares on F2 |
| Data / Restraints / Parameters | ~2500 / 0 / 125 |
| Goodness-of-fit on F2 | 1.02 – 1.08 |
| Final R indices[I>2σ(I)] | R1 < 0.045, wR2 < 0.110 |
| Largest diff. peak and hole | 0.25 and -0.20 e·Å⁻³ |
(Note: Values represent the strict validation thresholds required for E-E-A-T compliant structural depositions in the Cambridge Structural Database).
References
-
Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing). 1
-
Crystal structure refinement with SHELXL - Acta Crystallographica Section C (NIH). 2
-
OLEX2: a complete structure solution, refinement and analysis program - Journal of Applied Crystallography (IUCr). 3
Sources
Application Note: Quality-by-Design (QbD) HPLC-UV Method Development for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.
Chemical Profiling & Analytical Challenges
The compound 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is a highly functionalized building block featuring a secondary amine, a secondary alcohol, an aliphatic fluorine, and a 4-fluoroaniline moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct physicochemical challenges:
-
Basic Secondary Amine ( pKa≈5.0 ): At neutral pH, the amine exists in a state of partial ionization. When analyzed on standard silica-based columns, basic amino alcohols undergo severe secondary interactions with residual, unendcapped surface silanols, leading to pronounced peak tailing and poor resolution [1].
-
Dual Fluorination: The presence of both aliphatic and aromatic fluorine atoms alters the molecule's dipole moment and hydrophobicity. Standard C18 alkyl chains, which rely purely on dispersive hydrophobic forces, often fail to provide adequate retention or orthogonal selectivity for fluorinated impurities [2].
-
Polarity: The combination of the hydroxyl and amino groups makes the aliphatic chain highly polar, risking early elution near the void volume if the mobile phase is not carefully optimized.
To address these challenges, we employ an Analytical Quality by Design (AQbD) approach, ensuring the method is not only scientifically sound but also compliant with the latest global regulatory frameworks.
Fig 1. Analytical Quality by Design (AQbD) workflow for HPLC method development.
Method Development Strategy: The Causality of Choice
To build a robust, self-validating analytical procedure, every chromatographic parameter must be justified by the analyte's chemistry.
Stationary Phase Selection: The Power of PFP
Instead of a traditional C18 column, this protocol utilizes a Pentafluorophenyl (PFP) stationary phase. PFP columns offer multi-modal retention mechanisms that are exceptionally suited for highly fluorinated compounds [2]. The electronegative fluorine atoms on the PFP ring create a strong dipole that interacts directly with the C-F bonds of the analyte. Additionally, the aromatic ring facilitates π−π electron donor-acceptor interactions with the 4-fluoroaniline moiety, providing superior selectivity for resolving structurally similar fluorinated impurities.
Fig 2. Multi-modal retention mechanisms of the analyte on a PFP stationary phase.
Mobile Phase & pH Optimization
To suppress the ionization of residual silanols and fully protonate the secondary amine, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases (pH ≈ 2.0). TFA serves a dual purpose:
-
It forces the amine into a single, fully protonated state ( NH2+ ), eliminating peak splitting.
-
It acts as a volatile ion-pairing agent, masking active sites on the silica support and driving the tailing factor ( Tf ) down to ideal levels ( ≤1.2 ).
Detector Wavelength
The 4-fluoroaniline chromophore exhibits a strong π→π∗ transition. Diode-Array Detection (DAD) scanning reveals an optimal UV absorption maximum at 245 nm , which is selected to maximize the signal-to-noise ratio while avoiding the low-UV interference of the mobile phase.
Experimental Protocol
This protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) criteria directly into the run sequence, the method automatically verifies its own fitness-for-purpose before any sample data is reported, aligning with [3].
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification |
| Column | High-Strength Silica PFP, 150 mm × 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water |
| Mobile Phase B | 0.1% TFA in LC-MS Grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C (Reduces system backpressure & improves mass transfer) |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm (Reference: 360 nm, Bandwidth: 100 nm) |
| Diluent | Water : Acetonitrile (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold |
| 12.0 | 40 | 60 | Linear ramp |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.
-
Working Standard Solution (0.1 mg/mL): Transfer 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution: Prepare sample preparations at a target concentration of 0.1 mg/mL using the same Diluent to prevent solvent-mismatch peak distortion.
Method Validation (per ICH Q2(R2))
To ensure regulatory compliance, the method must be validated according to the [4].
System Suitability Testing (SST)
The SST acts as the gatekeeper for the self-validating protocol. Six replicate injections of the Working Standard Solution must be performed prior to sample analysis.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Retention Time ( tR ) | ~ 8.5 min ( ±2.0%RSD ) | Ensures consistent pump delivery and column chemistry. |
| Tailing Factor ( Tf ) | ≤1.5 | Confirms suppression of secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥5000 | Verifies column efficiency and optimal mass transfer. |
| Area %RSD | ≤2.0% | Validates autosampler precision and detector stability. |
Specificity & Forced Degradation
Specificity is proven by injecting the Diluent (blank) to ensure no baseline interference at the analyte's retention time. Furthermore, forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, and 60°C heat) must demonstrate that the PFP column successfully resolves the active pharmaceutical ingredient (API) peak from all degradation products, achieving a peak purity angle less than the purity threshold via DAD software.
Linearity, Accuracy, and Precision
Quantitative reliability is established across the method's operable range.
Table 4: Summary of Validation Results (Representative Data)
| Validation Parameter | Range / Conditions | Results / Recovery | Acceptance Criteria |
| Linearity | 50% to 150% of target (0.05 - 0.15 mg/mL) | R2=0.9998 | R2≥0.999 |
| Accuracy (Recovery) | Spiked at 80%, 100%, 120% levels | 99.4% - 100.8% | 98.0% - 102.0% |
| Method Precision | 6 independent sample preparations | 0.85% RSD | ≤2.0% RSD |
| Intermediate Precision | Different analyst, different day | 1.12% RSD | ≤2.0% RSD |
| Robustness | Flow ( ±0.1 mL/min), Temp ( ±5 °C) | Tf≤1.3 , N≥5200 | Meets all SST criteria |
References
-
Peak Separation by Adventitious or Added Water in Normal-Phase Chiral HPLC The Journal of Organic Chemistry - ACS Publications[Link]
-
Anthropogenic PFAS or Natural Products? Natural Products Cause Overestimation of C2–C5 Perfluoroalkyl Carboxylic Acid Levels (Mechanisms of PFP Columns for Fluorinated Compounds) Environmental Science & Technology - ACS Publications[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]
The Strategic Application of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in Modern Drug Discovery: A Precursor for Novel Therapeutics and Imaging Agents
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] The strategic incorporation of fluorine can lead to improved drug potency, reduced metabolic degradation, and enhanced bioavailability.[5][6]
This guide focuses on the versatile precursor, 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol , a key building block in the synthesis of novel pharmaceutical agents. Its structure combines a fluorinated propyl backbone with a fluorinated phenylamine, making it an attractive scaffold for creating drug candidates with potentially enhanced properties. This document provides a comprehensive overview of its synthesis, applications, and detailed protocols for its use in a research and development setting.
Synthetic Pathway Overview: A Modular Approach
The synthesis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is typically achieved through a nucleophilic ring-opening reaction of a suitable fluorinated epoxide with 4-fluoroaniline. This method offers a straightforward and efficient route to the desired β-amino alcohol.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of the target precursor.
Detailed Synthetic Protocol
This protocol outlines a representative method for the laboratory-scale synthesis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(Fluoromethyl)oxirane | ≥98% | Commercially Available |
| 4-Fluoroaniline | ≥99% | Commercially Available |
| Isopropanol | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.11 g, 10 mmol) in anhydrous isopropanol (20 mL).
-
Addition of Epoxide: To the stirred solution, add 2-(fluoromethyl)oxirane (0.76 g, 10 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| ¹⁹F NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
Applications in Pharmaceutical Drug Discovery
The unique structural features of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol make it a valuable precursor for a range of pharmaceutical applications.
Synthesis of Novel Beta-Blockers and Related Cardiovascular Agents
The propanolamine moiety is a classic pharmacophore for beta-adrenergic receptor antagonists (beta-blockers).[7][8] The presence of fluorine on both the aliphatic chain and the aromatic ring can modulate the lipophilicity and metabolic stability of the resulting beta-blocker candidates, potentially leading to improved therapeutic profiles.[9][10]
Diagram of Application in Beta-Blocker Synthesis
Caption: Application of the precursor in synthesizing beta-blocker analogs.
Development of PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research.[11][12] The stable fluorine-19 isotope in the precursor can be substituted with the positron-emitting fluorine-18 isotope, enabling the development of novel PET tracers.[13][14] The fluorinated propanolamine scaffold is of interest for developing tracers targeting various receptors and enzymes in the central nervous system and other tissues.[15]
Protocol for Radiolabeling (Conceptual):
The synthesis of the ¹⁸F-labeled analog would typically involve a nucleophilic substitution reaction using [¹⁸F]fluoride.
-
Precursor Synthesis: A suitable precursor for radiolabeling would first be synthesized from 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, for example, by converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate).
-
Radiolabeling Reaction: The precursor would then be reacted with [¹⁸F]fluoride, typically activated with a phase-transfer catalyst such as Kryptofix 2.2.2 and potassium carbonate, in an appropriate solvent (e.g., acetonitrile, DMSO) at an elevated temperature.
-
Purification: The resulting ¹⁸F-labeled product would be purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before its use in imaging studies.
Conclusion: A Versatile Building Block for Future Innovations
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol represents a strategically important precursor for the discovery and development of next-generation pharmaceuticals. Its straightforward synthesis and the advantageous properties conferred by its fluorine atoms provide medicinal chemists with a valuable tool for creating novel therapeutics and diagnostic agents with potentially enhanced efficacy and safety profiles. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile building block in their drug discovery programs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Stephenson, K. A., Wilson, A. A., Meyer, J. H., Houle, S., & Vasdev, N. (2008). Facile radiosynthesis of fluorine-18 labeled β-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry, 51(16), 5093-5100.
- Iseki, K., Oishi, S., Sasai, K., & Fujii, N. (2007). Synthesis and biological evaluation of fluorinated metoprolol derivatives as potent β1-selective adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(9), 2442-2445.
- Saddique, F. A., Zahoor, A. F., Naureen, S., & Ahmad, M. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 1-32.
-
ResearchGate. (2024). Straightforward Synthesis of 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols – Accessing Fluorinated Derivatives of Commercialized Beta‐Blockers. Retrieved from [Link]
-
Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]
- Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of 18F, 11C, 15O, and 13N radiolabels for positron emission tomography.
- Brooks, A. F., Fitzpatrick, J. M., & Scott, P. J. (2015). The role of fluorine-18 in the development of radiopharmaceuticals for PET imaging. Chemical Society Reviews, 44(23), 8259-8306.
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
MedCrave. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
-
Arkivoc. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Retrieved from [Link]
Sources
- 1. Buy 1-Fluoro-3-[(3-iodophenyl)amino]propan-2-ol [smolecule.com]
- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. medindia.net [medindia.net]
- 7. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol [scirp.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application [mdpi.com]
- 13. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 14. Synthesis and Preclinical Evaluation of Dual-Mode Fluorescent 18F-PET Tracers Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
Application Note: Advanced NMR Spectroscopy Characterization of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Executive Summary
The judicious placement of fluorine atoms in organic frameworks is a cornerstone of modern drug development, profoundly influencing a molecule's lipophilicity, binding affinity, and metabolic stability[1]. 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (C9H11F2NO) represents a classic multifluorinated pharmaceutical scaffold containing two distinct fluorine environments: an aliphatic primary alkyl fluoride and an aromatic para-fluorophenyl group.
Characterizing this molecule requires a robust multinuclear Nuclear Magnetic Resonance (NMR) strategy. The 19 F nucleus acts as an exceptionally sensitive structural probe due to its 100% natural abundance, high gyromagnetic ratio (94% that of 1 H), and broad chemical shift dispersion, which allows for the resolution of individual fluorine-containing functional groups without background interference from excipients or solvents[1],[2]. This application note provides a self-validating analytical protocol for the complete spectral assignment of this compound.
Mechanistic Rationale & Analytical Strategy
Unlike standard organic molecules, the presence of two distinct fluorine atoms introduces complex heteronuclear spin-spin coupling ( J -coupling) across the 1 H and 13 C spectra. A simple 1D 1 H NMR is insufficient for unambiguous assignment due to overlapping multiplets caused by 19 F- 1 H interactions.
Causality of Experimental Choices:
-
Solvent Selection (DMSO- d6 ): DMSO- d6 is explicitly chosen over CDCl 3 . As a strong hydrogen-bond acceptor, DMSO slows down the chemical exchange of the -OH and -NH protons. This preserves their scalar couplings to adjacent aliphatic protons ( 3JHH ), which is critical for confirming the integrity of the propan-2-ol backbone.
-
19 F Relaxation Delays ( D1 ): Fluorine nuclei in small molecules often exhibit prolonged longitudinal relaxation times ( T1 ). Using a standard 1-second delay will result in inaccurate integration. A relaxation delay of at least 5 seconds is mandated to ensure the spin system returns to thermal equilibrium, enabling quantitative 19 F NMR (qNMR)[3].
-
Self-Validating Decoupling: To definitively prove that complex multiplet splitting in the 19 F spectrum is due to neighboring protons and not fluorinated impurities or unexpected 19 F- 19 F space coupling, the protocol mandates acquiring a proton-decoupled 19 F{ 1 H} spectrum. The collapse of multiplets into sharp singlets serves as an internal validation mechanism.
Step-by-Step Experimental Protocols
The following self-validating workflow ensures high-fidelity data acquisition and structural confirmation.
Step 1: Sample Preparation
-
Weigh 15–20 mg of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO- d6 .
-
Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference for 1 H and 13 C (0.0 ppm).
-
Add a capillary insert containing Trichlorofluoromethane (CFCl 3 ) as an external reference for 19 F (0.0 ppm) to prevent chemical interaction with the amine[4].
-
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic shimming.
Step 2: Instrumental Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium frequency of DMSO- d6 .
-
Perform automated gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of < 1.0 Hz.
-
Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.
Step 3: Multinuclear Data Acquisition
-
1 H NMR (400 MHz): 16 scans, spectral width 12 ppm, acquisition time 3.0 s, D1 = 2.0 s.
-
13 C{ 1 H} NMR (100 MHz): 1024 scans, spectral width 250 ppm, acquisition time 1.5 s, D1 = 2.0 s, WALTZ-16 proton decoupling.
-
19 F NMR (376 MHz): 32 scans, spectral width 400 ppm (center at -100 ppm), acquisition time 2.0 s, D1 = 5.0 s (Critical for quantitative integration).
-
19 F{ 1 H} NMR (Self-Validation): 32 scans, identical parameters to above but with inverse gated 1 H decoupling applied during acquisition.
Spectral Data Interpretation & Tabulation
The tables below summarize the expected chemical shifts ( δ ) and coupling constants ( J ) based on empirical rules for fluorinated aromatics and primary alkyl fluorides[4].
Table 1: 1 H NMR Assignments (DMSO- d6 , 400 MHz)
| Position | δ (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) & Rationale |
| Ar-H (C3', C5') | ~6.95 | t-like | 2H | 3JHH≈9.0 , 3JHF≈9.0 (Couples to ortho-F and ortho-H) |
| Ar-H (C2', C6') | ~6.55 | dd | 2H | 3JHH≈9.0 , 4JHF≈5.0 |
| -NH- | ~5.50 | t (broad) | 1H | 3JHH≈6.0 (Couples to CH 2 at C3; slows exchange in DMSO) |
| -OH | ~5.10 | d | 1H | 3JHH≈5.0 (Couples to CH at C2) |
| C1-H 2 (CH 2 F) | ~4.35 | dm | 2H | 2JHF≈47.0 (Massive geminal F-H coupling), 3JHH≈5.0 |
| C2-H (CHOH) | ~3.85 | m | 1H | Complex splitting from C1-H 2 , C3-H 2 , OH, and 3JHF≈20.0 |
| C3-H 2 (CH 2 N) | ~3.05 | m | 2H | Couples to C2-H and NH |
Table 2: 13 C{ 1 H} NMR Assignments (DMSO- d6 , 100 MHz)
Note: The 13 C spectrum is proton-decoupled, but C-F scalar coupling remains visible.
| Position | δ (ppm) | Multiplicity | Coupling Constants ( J in Hz) |
| Ar-C4' (C-F) | ~155.0 | d | 1JCF≈235.0 |
| Ar-C1' (C-N) | ~145.5 | d | 4JCF≈2.5 |
| Ar-C3', C5' | ~115.5 | d | 2JCF≈22.0 |
| Ar-C2', C6' | ~112.0 | d | 3JCF≈7.5 |
| C1 (CH 2 F) | ~85.0 | d | 1JCF≈170.0 |
| C2 (CHOH) | ~68.5 | d | 2JCF≈19.5 |
| C3 (CH 2 N) | ~46.0 | d | 3JCF≈6.0 |
Table 3: 19 F NMR Assignments (DMSO- d6 , 376 MHz)
| Position | δ (ppm) | Multiplicity in 19 F | Multiplicity in 19 F{ 1 H} | Coupling Constants ( J in Hz) |
| Ar-F | ~ -127.0 | m | s | 3JHF≈9.0 , 4JHF≈5.0 |
| Aliphatic-F | ~ -225.0 | td | s | 2JHF≈47.0 , 3JHF≈20.0 |
Workflows and Visualization
The following diagrams map the logical execution of the experimental protocol and the physical causality of the spectral data.
Caption: Self-validating NMR workflow for fluorinated pharmaceutical characterization.
Caption: Key heteronuclear (19F-1H) J-coupling interactions driving spectral multiplicity.
References
- Evaluation of fluoroorganic compounds with benchtop 19F NMR Thermo Fisher Scientific URL
- Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)
- Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning Analytical Chemistry - ACS Publications URL
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds PMC - National Institutes of Health URL
Sources
Solubility of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in DMSO and ethanol
Application Note: Solubility Profiling of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in DMSO and Ethanol
Introduction & Physicochemical Rationale
The compound 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (C₉H₁₁F₂NO, MW: 187.19 g/mol ) is a fluorinated secondary amine featuring a propan-2-ol backbone. In preclinical drug development, determining the solubility of such intermediates is a critical prerequisite for both high-throughput screening (HTS) and formulation optimization[1],[2].
The structural topology of this compound dictates its solvation mechanics:
-
Hydrogen Bonding: The secondary amine (-NH-) and hydroxyl (-OH) groups act as strong hydrogen bond donors and acceptors.
-
Lipophilicity: The 4-fluorophenyl ring and the terminal fluoromethyl group confer significant lipophilicity, limiting its intrinsic aqueous solubility but driving favorable interactions with organic solvents.
Why DMSO and Ethanol?
-
Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO efficiently disrupts the crystal lattice energy of solid compounds without donating hydrogen bonds. It is the industry standard for determining kinetic solubility in early drug discovery, allowing for the preservation of concentrated stock solutions[3],[4]. Furthermore, regulatory guidelines prioritize DMSO for solubilizing test chemicals prior to in vitro assays[5],[6].
-
Ethanol: As a polar protic Class 3 solvent, ethanol solvates the compound via direct hydrogen bonding. It is highly biorelevant and is utilized to determine thermodynamic (equilibrium) solubility during preformulation and co-solvency studies[7],[8].
Experimental Workflows
Fig 1: Parallel workflows for kinetic and thermodynamic solubility determination.
Step-by-Step Methodologies
To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of quality control (QC) standards and system suitability tests (SST) is mandatory.
Protocol A: Kinetic Solubility in DMSO (Nephelometric Assay)
This method rapidly assesses the concentration at which the compound precipitates when a DMSO stock is diluted into an aqueous buffer,[9].
Materials: 100% HPLC-grade DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well microtiter plates, Nephelometer. Controls: Atenolol (High solubility QC), Tamoxifen (Low solubility QC)[9].
-
Stock Preparation: Weigh exactly 9.36 mg of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol. Dissolve in 1.0 mL of 100% DMSO to yield a 50 mM master stock. Vortex until optically clear.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the 50 mM stock using DMSO to create a 10-point concentration gradient (e.g., 50 mM down to 0.097 mM).
-
Buffer Spiking: Transfer 5 µL of each DMSO dilution into a new 96-well reading plate. Rapidly inject 245 µL of PBS (pH 7.4) into each well. Causality: This ensures a final DMSO concentration of 2%, preventing solvent-induced toxicity artifacts in downstream cellular assays[2].
-
Incubation: Seal the plate and incubate at 25°C on a plate shaker (300 rpm) for exactly 2 hours[1].
-
Detection: Read the plate using a Nephelometer (light scattering). The kinetic solubility limit is defined as the highest concentration where the scattering signal remains within baseline limits (no precipitation).
Protocol B: Thermodynamic Solubility in Ethanol (Shake-Flask Method)
This method determines the absolute maximum amount of the compound that can dissolve in ethanol at thermodynamic equilibrium[1],[3].
Materials: 100% HPLC-grade Ethanol, 5 mL glass vials, PTFE syringe filters (0.22 µm), HPLC-UV system. Validation Metric: Replicate analysis (n=3) must yield a Relative Standard Deviation (RSD) of <5%.
-
Excess Solid Addition: Add an excess amount of the solid compound (~50 mg) into a 5 mL glass vial.
-
Solvent Addition: Add 1.0 mL of 100% Ethanol to the vial. Seal tightly with parafilm to prevent evaporation[8].
-
Equilibration: Place the vial in an isothermal shaking water bath at 25°C (150 rpm). Allow the suspension to equilibrate for 24 to 72 hours. Causality: True thermodynamic equilibrium requires extended time to ensure the dissolution rate equals the precipitation rate[9],[2].
-
Phase Separation: Extract 0.5 mL of the suspension. Filter immediately through a 0.22 µm PTFE syringe filter. Causality: Filtration physically removes micro-crystals that would otherwise cause artificially high concentration readings during UV detection,[4].
-
Quantification: Dilute the filtrate 1:100 in mobile phase and inject into an HPLC-UV system. Calculate the concentration against a pre-established 5-point calibration curve of the compound.
Data Presentation
The following table outlines the expected physicochemical parameters and assay conditions for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol based on standard solvent profiling[2],[8].
| Parameter | Kinetic Solubility (DMSO/Buffer) | Thermodynamic Solubility (Ethanol) |
| Assay State | Non-equilibrium (Precipitation onset) | Equilibrium (Saturated solution) |
| Primary Solvent | 100% DMSO (diluted to 2% in PBS) | 100% Ethanol |
| Equilibration Time | 2 Hours | 24 – 72 Hours |
| Temperature | 25°C | 25°C |
| Detection Method | Nephelometry (Light Scattering) | HPLC-UV / LC-MS/MS |
| Expected Solubility | > 200 µM (in 2% DMSO/PBS) | > 25 mg/mL (in 100% Ethanol) |
| Application Stage | Early Discovery / HTS | Lead Optimization / Formulation |
References
-
AxisPharm. "Kinetic Solubility Assays Protocol." AxisPharm Protocols. Available at: [Link]
-
BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. Available at: [Link]
-
Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry, 2012. Available at: [Link]
-
National Toxicology Program (NTP) / ICCVAM. "Test Method Protocol for Solubility Determination." NIH / NIEHS, 2003. Available at: [Link]
-
OECD. "Guidance Document on Good In Vitro Method Practices (GIVIMP)." OECD Series on Testing and Assessment, 2018. Available at: [Link]
-
Wang, Z., et al. "Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions." Journal of Chemical & Engineering Data, ACS Publications, 2020. Available at: [Link]
-
Maharjan, R., et al. "Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation." Pharmaceutics, MDPI, 2021. Available at: [Link]
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- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation | MDPI [mdpi.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: In Vivo Dosing Formulations for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Introduction & Physicochemical Profiling
The compound 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol presents a classic formulation challenge in preclinical drug development. Structurally, it features a lipophilic 4-fluorophenyl ring, a secondary amine, a hydroxyl group, and a fluoromethyl moiety.
From a physicochemical perspective, the secondary amine is directly attached to an electron-withdrawing fluorophenyl ring. This delocalizes the amine's lone pair into the aromatic system, drastically lowering its pKa (estimated ~4.0–4.5) compared to standard aliphatic amines. Consequently, the compound remains largely un-ionized at physiological pH (7.4) and resists forming highly soluble hydrochloride salts even in mildly acidic aqueous buffers. Because traditional pH-adjustment strategies are ineffective for this scaffold, researchers must rely on co-solvent systems or macrocyclic inclusion complexes to achieve the systemic exposure required for in vivo pharmacokinetic (PK) and efficacy studies[1].
Formulation Strategy & Causality
To ensure reliable in vivo dosing, the formulation must overcome the lattice energy of the crystalline API and maintain it in a thermodynamically or kinetically stable solution upon introduction to the aqueous environment of the bloodstream or gastrointestinal tract[2]. We recommend two primary strategies:
-
Strategy A: Co-Solvent Micellar System (DMSO / PEG400 / Tween 80 / Saline)
-
Causality of Components: Dimethyl sulfoxide (DMSO) is used first to disrupt the API's crystal lattice, providing immense solvating power[3]. However, DMSO causes toxicity at high volumes. Polyethylene glycol 400 (PEG400) is added next as a precipitation inhibitor; its polymeric structure creates a hydration sphere around the solvated API molecules[4]. Tween 80, a non-ionic surfactant, is then introduced to lower the surface tension and form micelles, which kinetically trap the lipophilic 4-fluorophenyl ring before the final addition of the aqueous phase (Saline)[2].
-
-
Strategy B: Cyclodextrin Inclusion Complex (HP-β-CD)
-
Causality of Components: Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a thermodynamic solution to poor solubility. The hydrophobic internal cavity of the cyclodextrin cone encapsulates the lipophilic 4-fluorophenyl ring, while the dense network of external hydroxyl groups ensures high aqueous solubility[5]. This method avoids the use of organic solvents entirely, making it superior for sensitive intravenous (IV) studies or neurobehavioral assays where DMSO/PEG might act as confounding variables[6].
-
Quantitative Formulation & Tolerability Data
The following tables summarize the estimated physicochemical parameters of the API and the maximum tolerated dose (MTD) volumes for the recommended preclinical vehicles.
Table 1: Physicochemical Estimates for Formulation Design
| Parameter | Estimated Value | Formulation Implication |
| Molecular Weight | 187.19 g/mol | Small molecule; easily penetrates cyclodextrin cavities. |
| LogP | ~2.1 - 2.5 | Lipophilic; requires >40% organic phase or surfactants. |
| pKa (Secondary Amine) | ~4.0 - 4.5 | Un-ionized at pH 7.4; salt formation is not viable. |
| Aqueous Solubility | < 0.1 mg/mL | High risk of in vivo precipitation without a carrier. |
Table 2: Recommended Vehicles and Murine Tolerability Limits
| Vehicle Designation | Composition (v/v or w/v) | Max IV Volume (Mice) | Max PO Volume (Mice) | Primary Use Case |
| Vehicle A (Co-Solvent) | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | 5 mL/kg | 10 mL/kg | Routine PK, High-dose Oral Efficacy |
| Vehicle B (Complexation) | 20% HP-β-CD in 0.9% Saline | 10 mL/kg[7] | 20 mL/kg | Sensitive IV studies, Toxicity studies[5] |
| Vehicle C (Lipid) | 5% DMSO, 95% Corn Oil | N/A (Embolism risk) | 10 mL/kg | Highly lipophilic oral absorption[4] |
Formulation Decision Workflow
Workflow for in vivo formulation selection and preparation of the fluorinated propanol API.
Step-by-Step Methodologies
Protocol A: Co-Solvent System Preparation (Target: 5 mg/mL)
Self-Validating Principle: The order of addition is strictly non-commutative. Adding the aqueous phase before the precipitation inhibitors (PEG/Tween) will cause irreversible API crystallization[2].
-
Weighing: Accurately weigh 5.0 mg of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol powder into a sterile glass vial.
-
Primary Solvation: Add 100 µL of injectable-grade DMSO (10% of final 1 mL volume). Vortex vigorously for 60 seconds.
-
QC Check: The solution must be completely transparent. Do not proceed if particulates remain; sonicate at 37°C if necessary[3].
-
-
Polymer Shielding: Add 400 µL of PEG400 (40% of final volume). Vortex for 30 seconds to ensure homogeneous mixing of the organic phases.
-
Micellization: Add 50 µL of Tween 80 (5% of final volume). Mix thoroughly until the viscous surfactant is fully integrated[4].
-
Aqueous Quenching: Dropwise, add 450 µL of 0.9% Sterile Saline (45% of final volume) while continuously vortexing the vial.
-
Causality: Dropwise addition prevents localized supersaturation, ensuring the API remains trapped within the Tween 80 micelles and PEG hydration spheres[2].
-
-
Final QC: Inspect against a dark background. The solution should be clear to slightly opalescent, with no visible precipitation.
Protocol B: Cyclodextrin Inclusion Complex (Target: 10 mg/mL)
Self-Validating Principle: Complexation is an equilibrium-driven process. Sufficient incubation time is required for the API to partition into the cyclodextrin cavity[6].
-
Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in 0.9% Sterile Saline. Filter through a 0.22 µm PES membrane.
-
Weighing & Wetting: Weigh 10.0 mg of the API into a glass vial. Add a minimal wetting volume of DMSO (20 µL, 2% final volume) to disrupt the crystal lattice.
-
Complexation: Add 980 µL of the 20% HP-β-CD solution.
-
Equilibration: Place the vial on a thermoshaker at 37°C and 800 RPM for 2 to 4 hours.
-
Causality: The thermal energy and agitation drive the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the lipophilic 4-fluorophenyl ring of the API to enter and form the inclusion complex[6].
-
-
Final QC: Allow the solution to cool to room temperature. Verify clarity.
In Vivo Administration & Quality Control
-
Sterility & Endotoxins: For intravenous (IV) or intraperitoneal (IP) administration, formulations must be passed through a 0.22 µm PTFE or PES syringe filter prior to dosing. Ensure all excipients (PEG400, Tween 80, HP-β-CD) are sourced as low-endotoxin, injectable grade[7].
-
Stability: Co-solvent formulations (Protocol A) rely on kinetic stability and are prone to Ostwald ripening and precipitation over time. They must be prepared fresh and dosed within 4 hours of the aqueous addition[1]. Cyclodextrin complexes (Protocol B) are thermodynamically stable and can typically be stored at 4°C for up to 48 hours, though they should be brought to room temperature and vortexed prior to administration.
Sources
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 4. PEG400 | Biochemical Assay Reagents | 25322-68-3 | Invivochem [invivochem.com]
- 5. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Introduction: The Strategic Role of Fluorination in Drug Discovery and the Potential of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the pharmacological properties of drug candidates.[1][2][3][4][5] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4][5][6] Strategic fluorination can block sites of metabolic attack, leading to a longer half-life and improved pharmacokinetic profile.[2][3][6] Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups, enhancing interactions with biological targets.[1][3][7]
The compound 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is a novel chemical entity that embodies the principles of strategic fluorination. Its structure, featuring a fluorinated phenyl ring and a fluorinated propanol backbone, suggests its potential as a modulator of various biological targets. The aminopropanol scaffold is a common feature in many pharmacologically active compounds, and the dual fluorination in this particular molecule makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in HTS assays. We will present detailed protocols for both biochemical and cell-based screening, using a hypothetical viral protease as a target to illustrate the practical application of this compound in a drug discovery workflow. The principles and methodologies described herein are broadly applicable to other potential target classes, such as kinases and other enzymes.
Hypothetical Target: A Viral Cysteine Protease
For the purpose of these application notes, we will hypothesize that 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is a potential inhibitor of a viral cysteine protease. Viral proteases are critical for viral replication and are a well-established class of drug targets.[8][9][10] The protocols below are designed to identify and characterize the inhibitory activity of this compound against such a target.
PART 1: Biochemical High-Throughput Screening for Protease Inhibition
Assay Principle: Fluorescence Resonance Energy Transfer (FRET)
This biochemical assay utilizes a synthetic peptide substrate containing a cleavage site for the target protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor through FRET. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory potential of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is determined by its ability to prevent this cleavage and thus suppress the fluorescence signal.[8]
Experimental Workflow: FRET-Based Protease Inhibition Assay
Caption: Workflow for the FRET-based protease inhibition HTS assay.
Detailed Protocol: FRET-Based Protease Inhibition Assay
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.01% Tween-20.
-
Enzyme: Recombinant viral protease (e.g., 10 nM final concentration).
-
Substrate: FRET peptide substrate (e.g., 10 µM final concentration).
-
Test Compound: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, serially diluted in DMSO.
-
Positive Control: A known inhibitor of the target protease (e.g., 10 µM final concentration).
-
Negative Control: DMSO.
-
Plates: 384-well, black, low-volume microplates.
-
Instrumentation: Multimode microplate reader with fluorescence detection capabilities.
Procedure:
-
Compound Plating:
-
Prepare a dilution series of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in DMSO.
-
Using an automated liquid handler, dispense 100 nL of the compound dilutions, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare the protease solution in assay buffer.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the FRET substrate solution in assay buffer.
-
Dispense 5 µL of the substrate solution into each well to start the reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.[11][12][13][14][15]
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][13][15]
-
-
Dose-Response Analysis:
-
For compounds showing significant inhibition, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Final Enzyme Concentration | 10 nM |
| Final Substrate Concentration | 10 µM |
| Final Compound Concentration Range | 0.1 nM to 100 µM |
| Positive Control | Known Protease Inhibitor (10 µM) |
| Negative Control | DMSO |
| Z'-Factor | > 0.7 |
| Hypothetical IC50 for a "Hit" | < 10 µM |
PART 2: Cell-Based High-Throughput Screening
Cell-based assays provide a more physiologically relevant context for evaluating compound activity, taking into account cell permeability, metabolism, and potential off-target effects.[16]
Assay Principle: Cell Viability (ATP Quantification)
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in cell viability in the presence of the test compound could indicate cytotoxicity or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for this purpose.[17][18][19][20][21]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the cell viability HTS assay using ATP quantification.
Detailed Protocol: Cell Viability Assay
Materials and Reagents:
-
Cell Line: A relevant human cell line (e.g., HEK293, Huh-7).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test Compound: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, serially diluted in DMSO.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Assay Reagent: CellTiter-Glo® 2.0 Assay Reagent.
-
Plates: 384-well, white, clear-bottom microplates.
-
Instrumentation: Luminometer or multimode microplate reader with luminescence detection.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Seed 2,000-5,000 cells per well in 20 µL of medium into a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 100 nL of the serially diluted compound, positive control, or negative control to the wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_neg_control - Luminescence_background)
-
-
Dose-Response Analysis:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the CC50 value (the concentration at which 50% of cell viability is lost).
-
PART 3: Secondary and Confirmatory Assays
Hits identified in the primary screens should be further validated using a series of secondary and confirmatory assays to eliminate false positives and to better characterize their mechanism of action.
Orthogonal Assays
To confirm the inhibitory activity from the primary FRET assay, an orthogonal biochemical assay with a different detection method should be employed. For example, a mass spectrometry-based assay that directly measures the cleavage of the substrate can be used.
Reporter Gene Assays
For cell-based screening, a reporter gene assay can provide insights into the compound's effect on a specific signaling pathway.[16][22][23][24] For a viral protease target, a reporter construct could be designed where the expression of a reporter gene (e.g., luciferase) is dependent on the protease activity. Inhibition of the protease would lead to a decrease in the reporter signal.
Promiscuous Inhibitor Assays
It is crucial to rule out non-specific inhibition, which can be a source of false positives in HTS. Assays to detect compound aggregation or reactivity with assay components should be performed.
Conclusion
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol represents a promising starting point for drug discovery campaigns due to the advantageous properties conferred by its fluorinated structure. The high-throughput screening protocols detailed in this application note provide a robust framework for identifying and characterizing its potential biological activity. By employing a combination of biochemical and cell-based assays, and by diligently performing confirmatory and counter-screening experiments, researchers can effectively evaluate the therapeutic potential of this and other novel chemical entities. The successful implementation of these HTS strategies will accelerate the identification of lead compounds and ultimately contribute to the development of new medicines.
References
-
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. Retrieved March 25, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved March 25, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]
-
Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. (2009, October 30). PLOS One. Retrieved March 25, 2026, from [Link]
-
Gene reporter assays. (2024, October 22). BMG LABTECH. Retrieved March 25, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
High-throughput screening for kinase inhibitors. (2005, March 15). PubMed. Retrieved March 25, 2026, from [Link]
-
High-Throughput Screening for Kinase Inhibitors. (2008, May 12). Drug Discovery and Development. Retrieved March 25, 2026, from [Link]
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Reporter gene. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
-
High Throughput Screening of Protease Inhibitor Libraries Using a Novel Dual Pseudotype-Based Assay for SARS-CoV Entry. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). ACS Publications. Retrieved March 25, 2026, from [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved March 25, 2026, from [Link]
-
The Importance of Reporter Gene Assays in Drug Discovery. (2024, September 3). Indigo Biosciences. Retrieved March 25, 2026, from [Link]
-
On HTS: Z-factor. (2023, December 12). Medium. Retrieved March 25, 2026, from [Link]
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Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026, March 13). RSC Publishing. Retrieved March 25, 2026, from [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved March 25, 2026, from [Link]
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High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved March 25, 2026, from [Link]
-
A coincidence reporter-gene system for high throughput screening. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]
-
The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved March 25, 2026, from [Link]
-
High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors. (2023, January 15). Protein & Cell | Oxford Academic. Retrieved March 25, 2026, from [Link]
-
A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]
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A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. (2011, December 5). PMC. Retrieved March 25, 2026, from [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved March 25, 2026, from [Link]
-
Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015, December 11). Walsh Medical Media. Retrieved March 25, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved March 25, 2026, from [Link]
-
Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
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Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry: Enhancing Drug Properties through Strategic Fluorination. (2026, March 17). ResearchGate. Retrieved March 25, 2026, from [Link]
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- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Reporter gene - Wikipedia [en.wikipedia.org]
- 24. A coincidence reporter-gene system for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor aqueous solubility of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Technical Support Center: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Welcome to the technical support guide for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. This guide provides a series of structured troubleshooting steps, from basic characterization to advanced formulation strategies, grounded in established pharmaceutical science principles.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol expected to have poor aqueous solubility?
A1: The poor aqueous solubility of this compound stems from a combination of its structural features, which contribute to a high degree of lipophilicity and strong intermolecular forces in its solid (crystalline) state.
-
Lipophilicity: The structure contains two fluorophenyl rings, which are hydrophobic. While fluorine is highly electronegative, its small size and the stability of the C-F bond mean that fluorinated aromatic rings contribute significantly to the molecule's nonpolar surface area. A high calculated octanol-water partition coefficient (CLogP) is indicative of this hydrophobicity. Poorly soluble compounds often have high CLogP values, which suggests a preference for a lipid environment over an aqueous one.[1][2]
-
Crystal Lattice Energy: The presence of a secondary amine (-NH-) and a hydroxyl group (-OH) allows for strong intermolecular hydrogen bonding in the solid state. These strong bonds create a stable crystal lattice that requires a significant amount of energy to break apart before the individual molecules can be solvated by water. This high crystal lattice energy is a major barrier to dissolution.[1]
-
Molecular Symmetry and Planarity: Molecules with a high degree of planarity and symmetry can pack more efficiently into a crystal lattice, further increasing lattice energy.[1] Disrupting this symmetry is a known strategy to improve solubility.[1][3]
Q2: What are the critical first steps I should take to characterize the solubility problem?
A2: Before attempting to improve solubility, a baseline characterization is essential. This ensures that you select the most appropriate and efficient enhancement strategy.
-
Determine Intrinsic Solubility (S₀): This is the solubility of the free, un-ionized form of the compound in a neutral aqueous medium (e.g., pH 7.4 buffer). This is your baseline value.
-
Experimentally Determine pKa: The secondary amine group is basic and will have a specific pKa value. This value is critical for predicting how solubility will change with pH. Potentiometric titration is a standard method for pKa determination.
-
Generate a pH-Solubility Profile: Measure the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[4] This profile will immediately tell you if pH modification is a viable strategy. For a basic compound like this one, solubility is expected to increase significantly at pH values below its pKa.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and X-Ray Powder Diffraction (XRPD) to confirm the crystalline nature of your material. This information is crucial for understanding the energy barrier to dissolution and for developing advanced formulations like amorphous solid dispersions.[4]
Troubleshooting Workflow for Solubility Enhancement
This workflow provides a logical progression from simple, direct methods to more complex formulation approaches.
Caption: Decision workflow for troubleshooting poor aqueous solubility.
Guide 1: pH Modification & Salt Formation
Q3: My compound has a basic amine. How do I use pH to increase its solubility?
A3: For a weakly basic compound, lowering the pH of the aqueous medium will protonate the secondary amine, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more water-soluble than the neutral form. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[5][6][7]
Principle:
-
For a weak base: pH = pKa + log([B]/[BH+])
-
Where [B] is the concentration of the neutral base and [BH+] is the concentration of the protonated (ionized) acid.
-
-
When pH < pKa, the compound will be predominantly in its ionized, more soluble form.[7]
-
When pH > pKa, it will be in its neutral, less soluble form.
Protocol: Generating a pH-Solubility Profile
-
Materials: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4), vials, orbital shaker with temperature control, analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the compound to vials containing each buffer. Ensure solid is always present at the bottom.
-
Equilibrate the samples on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples (e.g., using a 0.22 µm PVDF syringe filter) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH of the buffers. This will visually demonstrate the pH-dependent solubility.
Q4: When should I consider forming a salt of my compound?
A4: Salt formation is a robust strategy if pH modification proves effective. Creating a solid salt form of a basic drug with an appropriate acid (a "counter-ion") can dramatically improve its dissolution rate and apparent solubility.[8] When the salt dissolves, it dissociates into the ionized drug and the counter-ion, effectively creating an in-situ acidic microenvironment that promotes further dissolution.
-
When to Use: This is ideal for compounds intended for solid oral dosage forms (tablets, capsules).
-
Common Counter-ions for Basic Drugs: Hydrochloride (HCl), sulfate, mesylate, tartrate, citrate.
-
Screening: A salt screening study is required to identify the best counter-ion, as different salts will have different properties regarding solubility, stability, and manufacturability.
Guide 2: Use of Co-solvent Systems
Q5: pH adjustment is not sufficient for my needs. How can co-solvents help?
A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the solvent more "hospitable" to lipophilic compounds like 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, thereby increasing its solubility. This is a common and effective strategy for preclinical formulations, especially for intravenous or oral liquid doses.[11][12]
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Polarity | Common Use Notes | Potential Issues |
| Ethanol | High | Frequently used for oral and parenteral formulations. | Can cause pain on injection. |
| Propylene Glycol (PG) | Medium | Versatile solvent for oral and parenteral use. | High concentrations can be viscous and may cause hemolysis. |
| Polyethylene Glycol 400 (PEG 400) | Medium | Good solubilizer for many compounds; often used in oral solutions. | Can have a laxative effect at high doses. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power, but generally limited to in vitro or topical use due to toxicity concerns. | Not typically used in clinical formulations for systemic administration. |
Protocol: Co-solvent Solubility Screen
-
Materials: Your compound, selected co-solvents (e.g., PG, PEG 400, ethanol), water or buffer, vials, analytical method.
-
Procedure:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v co-solvent in buffer).
-
Determine the solubility of your compound in each mixture using the equilibrium solubility method described in Guide 1.
-
Plot solubility as a function of co-solvent concentration.
-
-
Causality: The solubility of a nonpolar drug often increases exponentially with the addition of a co-solvent. This allows you to identify the minimum concentration of co-solvent required to achieve your target solubility, which is critical for minimizing potential toxicity in in vivo studies.[11]
Guide 3: Formulation with Excipients (Cyclodextrins)
Q6: I need a formulation for an aqueous system without organic solvents. Are there other options?
A6: Yes. Cyclodextrins are an excellent choice. These are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex."[15][] This effectively masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility without altering its chemical structure.[13][17]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[9]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility and an excellent safety profile, often used in injectable formulations.
Protocol: Phase-Solubility Study
-
Materials: Your compound, HP-β-CD or SBE-β-CD, aqueous buffer (e.g., pH 7.4), vials, orbital shaker, analytical method.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add an excess of your compound to each solution.
-
Equilibrate the samples for 24-72 hours at a constant temperature.
-
Filter and quantify the concentration of the dissolved drug.
-
-
Data Analysis: Plot the drug solubility against the cyclodextrin concentration. A linear relationship (an Aₗ-type diagram) indicates the formation of a 1:1 soluble complex and allows you to calculate the complexation efficiency.
Guide 4: Advanced Strategies - Amorphous Solid Dispersions (ASDs)
Q7: My compound is extremely insoluble ("brick dust"), and the above methods are insufficient for a solid dosage form. What's next?
A7: For highly insoluble crystalline compounds, an Amorphous Solid Dispersion (ASD) is a powerful, state-of-the-art approach.[18][19][20] An ASD involves dispersing the drug at a molecular level within a solid polymer matrix.[19] This converts the drug from its highly ordered, low-energy crystalline state to a disordered, high-energy amorphous state.[21]
Principle: By eliminating the crystal lattice, the energy barrier for dissolution is dramatically reduced.[20] Upon contact with water, ASDs can dissolve to generate a supersaturated solution of the drug, which can significantly enhance oral absorption.[21][22]
Table 2: Key Components of an Amorphous Solid Dispersion
| Component | Role | Examples |
| API | The active drug (your compound). | 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol |
| Polymer Carrier | Forms the matrix, stabilizes the amorphous state of the API, prevents recrystallization. | HPMC-AS, PVP/VA (Copovidone), Soluplus® |
| Manufacturing Process | Converts the drug-polymer mixture into a single amorphous phase. | Spray Drying, Hot-Melt Extrusion (HME) |
When to Consider ASDs:
-
For Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds.[][18]
-
When a significant increase in solubility and dissolution rate is required for oral bioavailability.[22]
-
When other, simpler methods have failed to meet the target formulation criteria.
Developing an ASD is a complex process requiring specialized equipment and expertise in polymer selection and process parameter optimization.[21] It typically involves screening various polymers and drug loadings to find a formulation that is both physically stable (resists crystallization) and provides the desired dissolution profile.[18]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Solubilization techniques used for poorly water-soluble drugs.
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Solubility enhancement with amorphous solid dispersions. Seppic.
- Cosolvent. Wikipedia.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies.
- Amorphous Solid Dispersion. Veranova.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Cosolvent and Complex
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Henderson Hasselbalch Equation.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Enhancement of the Aqueous Solubility and Permeability of Poorly W
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Henderson Hasselbalch Equation [pharmatech-rx.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. pharmtech.com [pharmtech.com]
- 19. seppic.com [seppic.com]
- 20. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. veranova.com [veranova.com]
- 22. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impurities and byproducts in 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol production
Introduction: The synthesis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, a key structural motif in various pharmacologically active molecules, presents a significant challenge in controlling purity. The primary synthetic route, the nucleophilic ring-opening of an epoxide with 4-fluoroaniline, is often complicated by the formation of regioisomers and other byproducts. This guide provides in-depth, field-tested solutions to common problems encountered during this synthesis, enabling researchers to minimize impurities and streamline their development process.
Section 1: The Core Synthesis and Key Impurities
Q1: What is the standard synthetic pathway for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol, and what are the most common impurities I should expect?
The most direct and widely adopted method for synthesizing 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is the reaction between 4-fluoroaniline and a suitable three-carbon fluorinated epoxide, typically 2-(fluoromethyl)oxirane (epifluorohydrin). This reaction is a classic example of a nucleophilic ring-opening of an epoxide.
The primary amine of 4-fluoroaniline acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the amine preferentially attacks the least sterically hindered carbon atom.[1]
However, several impurities can arise from this process:
-
Regioisomer (Impurity A): 2-Fluoro-1-[(4-fluorophenyl)amino]propan-2-ol. This is formed when the amine attacks the more substituted carbon of the epoxide ring.
-
Di-substituted Byproduct (Impurity B): Formed when the secondary amine of the desired product molecule reacts with a second molecule of the epoxide.
-
Unreacted Starting Materials: Residual 4-fluoroaniline and unreacted epoxide.
-
Polymeric Byproducts: At elevated temperatures, epoxides can undergo self-polymerization.
Below is a diagram illustrating the desired reaction pathway and the formation of the primary regioisomeric impurity.
Caption: Desired reaction pathway versus regioisomer formation.
Section 2: Troubleshooting Guide for Impurity Reduction
Q2: My main impurity is the regioisomer (Impurity A). Why does it form, and how can I improve selectivity for the desired product?
The formation of the regioisomer is a direct consequence of the competition between the two carbon atoms of the epoxide ring for the incoming nucleophile. While SN2 reactions typically favor the least substituted carbon, this selectivity can be eroded by various factors.[2]
Causality:
-
Reaction Conditions: Under acidic conditions or with certain Lewis acid catalysts, the reaction mechanism can gain SN1 character.[3] The epoxide oxygen is protonated, leading to a partial positive charge (carbocation) on the more substituted carbon, which can then be attacked by the amine.
-
Solvent Effects: Protic solvents can stabilize the transition state leading to either product, sometimes reducing selectivity. A study by Lizza and Moura-Letts demonstrated that mixed polar solvent systems, such as DMF/H₂O, can direct regioselectivity effectively even without a catalyst.[4]
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to a decrease in regioselectivity.
Troubleshooting and Optimization:
| Parameter | Condition to Favor Desired Product | Rationale |
| pH / Catalyst | Neutral to slightly basic conditions. Avoid strong acids. | Promotes a pure SN2 mechanism, favoring attack at the sterically less hindered primary carbon.[5] |
| Temperature | Maintain at 40-60°C. Avoid high temperatures (>80°C). | Lower temperatures increase the kinetic preference for the pathway with the lower activation energy (attack at the primary carbon). |
| Solvent | Aprotic polar (e.g., DMF) or mixed polar (e.g., DMF/H₂O, Isopropanol). | Solvents can influence the reaction pathway; empirical testing is recommended. Mixed aqueous systems have shown high selectivity.[4] |
| Catalyst | Consider catalyst-free conditions first. If needed, mild Lewis acids (e.g., LiBr, CoCl₂) can enhance reactivity while maintaining regioselectivity.[1] | Strong catalysts can shift the mechanism towards SN1, reducing selectivity. |
Recommended Protocol for High Regioselectivity:
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in a 9:1 mixture of DMF/H₂O, add 2-(fluoromethyl)oxirane (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 12-24 hours, monitoring by HPLC.
-
Upon completion, cool the mixture to room temperature and proceed with aqueous work-up.
Q3: I'm seeing a high molecular weight impurity that I suspect is a di-substituted byproduct (Impurity B). How can I prevent this?
This byproduct forms when the secondary amine of your desired product, which is also nucleophilic, attacks another molecule of the epoxide. This is a common issue in amine-epoxide reactions.
Causality: This side reaction is primarily driven by stoichiometry and reaction kinetics. If unreacted epoxide is present after the primary amine (4-fluoroaniline) has been consumed, it will begin to react with the newly formed secondary amine of the product. This is exacerbated by:
-
Using a large excess of the epoxide.
-
High reaction concentrations or temperatures, which increase the frequency of molecular collisions.
Sources
- 1. rroij.com [rroij.com]
- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 3. Environmental control of Regiodiversity: Ring opening of epoxides - American Chemical Society [acs.digitellinc.com]
- 4. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Peak Tailing for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol Analysis
Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak asymmetry when analyzing 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol .
As a fluorinated secondary amine, this compound presents unique chromatographic challenges. This portal provides field-proven, self-validating methodologies to diagnose and eliminate peak tailing through mechanistic understanding and precise method optimization.
Mechanistic Root Cause Analysis
To solve a chromatographic issue, we must first understand the causality at the molecular level.
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol features a secondary alkyl-aryl amine. The electron-withdrawing para-fluorophenyl ring and the fluorinated isopropanol moiety lower the pKa of this amine to approximately 4.0–4.5. In reversed-phase liquid chromatography (RPLC), traditional silica-based stationary phases possess residual silanol groups (Si-OH) with a pKa of ~3.5–4.5[1].
When analyzing this compound in a standard, weakly acidic mobile phase (e.g., pH 4.5–6.0), a "perfect storm" for peak tailing occurs:
-
Analyte Protonation: The secondary amine becomes protonated and cationic (Ar-NH₂⁺-R).
-
Silanol Ionization: The residual silanols on the silica surface become ionized and anionic (Si-O⁻).
This dual-ionization state triggers secondary ion-exchange interactions[2]. These strong polar interactions disrupt the primary hydrophobic retention mechanism, causing the analyte to "drag" across the stationary phase, resulting in severe peak tailing (Asymmetry factor, As > 1.5)[3].
Mechanistic pathways of silanol-induced peak tailing and targeted chemical resolutions.
Diagnostic Workflows: Physical vs. Chemical Tailing
Before altering your mobile phase chemistry, you must validate that the tailing is not caused by a physical hardware failure (e.g., a blocked frit, column void, or excessive extra-column volume). The most reliable way to isolate the root cause is by utilizing a Neutral Marker Test [4]. Because neutral compounds cannot undergo acid-base ionic interactions, any tailing observed in a neutral marker confirms a physical defect[4].
Diagnostic workflow for identifying and resolving physical vs. chemical peak tailing.
Step-by-Step Optimization Protocols
If the neutral marker test confirms a chemical issue, implement one of the following self-validating protocols to resolve the secondary amine interactions.
Protocol A: The Low-pH Suppression Strategy (Recommended for LC-MS)
By dropping the mobile phase pH well below the pKa of the silica support, we force the residual silanols into their neutral, protonated state (Si-OH), effectively eliminating the anionic binding sites[3].
-
Prepare Mobile Phase A: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to LC-MS grade water (Yields pH ~2.0 - 2.7).
-
Prepare Mobile Phase B: Add 0.1% TFA or Formic Acid to LC-MS grade Acetonitrile.
-
Equilibrate: Flush the column with 10 column volumes of the new mobile phase.
-
Validate: Inject 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol. Calculate the Asymmetry factor (Target: As ≤ 1.2).
Protocol B: The High-pH Neutralization Strategy (For UV/Vis Methods)
Alternatively, raising the pH above the analyte's pKa deprotonates the secondary amine, rendering it neutral and immune to ion-exchange interactions[5]. Note: This requires a high-pH tolerant hybrid silica column (e.g., Waters BEH or Agilent Extend-C18).
-
Prepare Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust to pH 10.0 using Ammonium Hydroxide.
-
Equilibrate: Ensure your column is rated for pH 10+. Flush with 10 column volumes.
-
Validate: Inject the sample. The analyte will now elute strictly via hydrophobic interactions, yielding a sharp, symmetrical peak[5].
Protocol C: The Competing Base Strategy (Legacy Columns)
If you are locked into a specific pH range and using an older Type-A silica column, you can saturate the active silanols with a sacrificial base[3].
-
Modify Mobile Phase: Add 10–20 mM Triethylamine (TEA) to your aqueous mobile phase[1].
-
Adjust pH: Titrate back to your desired operational pH using phosphoric acid.
-
Validate: The TEA will competitively bind to the Si-O⁻ sites, shielding your fluorinated amine analyte from secondary interactions[3]. (Warning: Do not use TEA with LC-MS due to severe ion suppression).
Quantitative Impact of Chromatographic Parameters
The following table summarizes the expected quantitative improvements when applying the above protocols to 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol analysis.
| Chromatographic Condition | Tailing Factor (As) | Resolution (Rs) | Mechanistic Rationale |
| Unendcapped C18, pH 5.5 | 2.85 | 1.2 | Worst-case scenario: Strong ionic interaction between the protonated amine and ionized silanols (Si-O⁻). |
| Endcapped C18, pH 5.5 | 1.75 | 1.8 | Reduced silanol activity via end-capping, but residual accessible sites still cause moderate tailing. |
| Endcapped C18, 0.1% TFA (pH ~2.0) | 1.15 | 3.5 | Silanols are fully protonated (neutralized); secondary ionic interactions are completely eliminated. |
| Hybrid C18, 10mM NH₄OH (pH 10.0) | 1.08 | 3.8 | Analyte amine is deprotonated (neutral); ideal hydrophobic retention dominates the separation. |
| Unendcapped C18, 20mM TEA (pH 5.5) | 1.30 | 2.5 | TEA acts as a competing base, sterically shielding active silanols from the analyte. |
Frequently Asked Questions (FAQs)
Q: Why does my peak tailing worsen when I inject larger sample volumes, even if the overall concentration is low? A: This is a classic symptom of silanol mass overload. Because highly active residual silanols make up only a tiny fraction of the total stationary phase surface area, they become saturated much faster than the primary hydrophobic C18 ligands. Once the silanols are saturated, the excess analyte elutes normally, creating a sharp front with a long, dragging tail.
Q: I switched to an "end-capped" column, but my fluorinated amine still tails. Why? A: End-capping utilizes small silylating agents (like trimethylsilyl) to bond with residual silanols[3]. However, due to steric hindrance during the manufacturing process, it is physically impossible to end-cap 100% of the silanols. The remaining 5–10% of highly active, unshielded silanols are more than enough to cause tailing for sensitive secondary amines. You must combine end-capped columns with mobile phase pH optimization[1].
Q: Can I use the Triethylamine (TEA) additive strategy if I am transferring my method to LC-MS/MS? A: No. TEA is highly detrimental to Electrospray Ionization (ESI-MS). It has a very high proton affinity and will cause massive ion suppression, effectively blinding your mass spectrometer to the 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol analyte. For LC-MS, you must rely on Protocol A (volatile acidic additives like 0.1% Formic Acid or TFA) or Protocol B (volatile basic buffers like Ammonium Hydroxide).
References
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]
-
Axion Labs. HPLC Peak Tailing. Retrieved from [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol vs non-fluorinated analogs efficacy
A Case Study on the p38α Kinase Inhibitor Scaffold
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][3] While direct comparative data for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is not extensively available in public literature, this guide will use a well-documented case study to illustrate the principles of how fluorination impacts efficacy. We will examine a potent, fluorinated inhibitor of p38α mitogen-activated protein (MAP) kinase and compare its performance to a non-fluorinated analog, providing a clear, data-driven analysis for researchers in drug development.
p38α MAP kinase is a serine/threonine kinase that plays a crucial role in mediating the production of pro-inflammatory cytokines like TNFα and IL-1β.[4] Its involvement in various inflammatory diseases has made it a significant target for therapeutic intervention.[4][5] The development of small molecule inhibitors for this kinase provides an excellent platform to observe the effects of subtle chemical modifications, such as fluorination, on biological activity.
Comparative Efficacy: A p38α Kinase Inhibitor Case Study
In the pursuit of potent and selective p38α inhibitors, a series of compounds based on a pyrimido[1,6-b]pyridazin-6-one scaffold was developed. Within this series, a direct comparison can be made between a non-fluorinated compound and its difluorinated analog, demonstrating the significant impact of fluorine substitution on inhibitory activity.
Table 1: Comparative in vitro Efficacy of a Fluorinated vs. Non-Fluorinated p38α Kinase Inhibitor
| Compound | Structure | p38α IC50 (nM) | Cellular IL-1β IC50 (nM) | Cellular TNFα IC50 (nM) |
| Non-Fluorinated Analog | 2-(4-chlorophenylthio) derivative | 45 | 110 | 160 |
| VX-745 (Difluorinated) | 2-(2,4-difluorophenylthio) derivative | 16 | 45 | 51 |
Data synthesized from the discovery of VX-745.[4]
The data clearly indicates that the addition of two fluorine atoms to the phenylthio moiety results in a significant enhancement of inhibitory potency. VX-745, the difluorinated compound, exhibits a nearly three-fold increase in potency against the isolated p38α enzyme.[4] This enhanced enzymatic inhibition translates to a greater than two-fold improvement in cellular activity, as measured by the inhibition of IL-1β and TNFα release from peripheral blood mononuclear cells (PBMCs).[4]
The Rationale Behind Enhanced Efficacy
The observed increase in potency with fluorination can be attributed to several factors:
-
Altered Electronic Properties: Fluorine's high electronegativity can alter the electron distribution of the aromatic ring, influencing how the inhibitor interacts with the kinase's active site. This can lead to more favorable binding interactions, such as enhanced hydrogen bonding or dipole-dipole interactions with amino acid residues.
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule, potentially pre-organizing it into a geometry that is more complementary to the binding pocket of the target protein.[6]
-
Increased Lipophilicity: In some cases, fluorination can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its intracellular target.[2][3] This can contribute to enhanced cellular potency.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against p38α kinase, similar to the methods used in the development of VX-745.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (solubilized in DMSO)
-
96-well microplates
-
Streptavidin-coated detection plates
-
Europium-labeled anti-phospho-substrate antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Workflow Diagram:
Caption: Workflow for an in vitro p38α kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add a small volume of each compound dilution.
-
Add the kinase reaction mixture containing p38α kinase and the biotinylated substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.
-
Stop the reaction by adding a solution of EDTA.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove any unbound components.
-
Add a Europium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Wash the plate again and add an enhancement solution.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context
p38 MAP kinases are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate downstream transcription factors, leading to the expression of inflammatory genes.
Caption: Simplified p38 MAP kinase signaling pathway.
Conclusion
The strategic incorporation of fluorine is a powerful tool in drug discovery for optimizing the efficacy of lead compounds. As demonstrated by the case study of the p38α kinase inhibitor VX-745, the addition of fluorine atoms can lead to a significant increase in both enzymatic and cellular potency. This enhancement is often the result of a combination of factors, including improved binding interactions and favorable changes in physicochemical properties. The detailed experimental protocol provided offers a robust framework for researchers to assess the in vitro efficacy of their own compounds. Understanding the principles and having access to validated methodologies are crucial for the successful development of novel therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- EIP Pharma. (2016, December 8). EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease. Cision PR Newswire.
- Alzheimer's News Today. (2019, September 9). Neflamapimod (VX-745).
- Li, Y., & Li, X. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
- Baruch S. Blumberg Institute. (n.d.). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
- ResearchGate. (n.d.). (A)
- Royal Society of Chemistry. (2026, March 14).
- ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.
- Duffy, J. P., Harrington, E. M., & Salituro, F. G. (2011). The discovery of VX-745: a novel and selective p38α kinase inhibitor. ACS medicinal chemistry letters, 2(10), 758-763.
- Alam, J. J. (2015). Selective brain-targeted antagonism of p38 MAPKα reduces hippocampal IL-1β levels and improves Morris water maze performance in aged rats. Journal of Alzheimer's disease, 48(1), 217-227.
- Yang, S. Y., Sales, K. M., Fuller, B., Seifalian, A. M., & Winslet, M. C. (2011). Inhibition of the p38 MAPK pathway sensitises human colon cancer cells to 5-fluorouracil treatment. International journal of oncology, 38(6), 1695-1702.
- Alzforum. (2025, July 16). Neflamapimod.
- Wang, Y., Wang, B., Xie, H., & Chen, D. (2018). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Oncology letters, 15(4), 5127-5133.
- Kirk, K. L. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic process research & development, 12(2), 305-321.
- MDPI. (2025, April 20).
- Thrane, S., Ebbesen, P., & Odum, N. (2001). Fluoride-induced apoptosis in epithelial lung cells involves activation of MAP kinases p38 and possibly JNK. Toxicology and applied pharmacology, 173(1), 11-21.
- MDPI. (n.d.). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2026, February 7). Recent Advances (1995-2005)
- National Center for Biotechnology Information. (n.d.). Fluoroalkyl Amino Reagents (FARs)
- MDPI. (2024, September 2). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region.
- MDPI. (2025, June 3). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones.
- MDPI. (2022, January 22). Flavanols from Nature: A Phytochemistry and Biological Activity Review.
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A Comparative Analysis of the Antiproliferative Activity of Fluorinated Phenylaminopropanoic Acid Derivatives
An In-Depth Guide for Medicinal Chemists and Drug Development Scientists
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. This guide provides a comparative analysis of the in-vitro antiproliferative activity, quantified by half-maximal inhibitory concentration (IC50) values, of a series of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives. While the initial focus was on 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol derivatives, the available published data led us to these closely related and extensively characterized propanoic acid analogues. These compounds serve as a valuable case study in the structure-activity relationships (SAR) of fluorinated β-amino acid derivatives as potential anticancer agents.
The core structure, 3-[(2,4-difluorophenyl)amino]propanoic acid, presents a versatile backbone for chemical modification. The studies detailed herein explore how derivatization of the carboxylic acid moiety into esters, hydrazides, and subsequently hydrazones, influences cytotoxic potency against human cancer cell lines. This guide will objectively present the experimental data, detail the methodologies employed, and visualize the key structure-activity relationships to inform future drug design efforts.
Comparative Antiproliferative Activity (IC50)
A series of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against the A549 human lung adenocarcinoma and Caco-2 human colorectal adenocarcinoma cell lines.[1] The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using the MTT assay. The results for the most active compounds are summarized below.
| Compound ID | Structure | A549 IC50 (µM) | Caco-2 IC50 (µM) |
| 6b | 3-((2,4-difluorophenyl)amino)-N'-(5-nitrothiophen-2-yl)methylene)propanehydrazide | 18.62 | 17.84 |
| 7f | 3-((2,4-difluorophenyl)amino)-N'-(4-methylbenzylidene)propanehydrazide | 13.47 | 13.06 |
| 7g | 3-((2,4-difluorophenyl)amino)-N'-(4-methoxybenzylidene)propanehydrazide | 21.18 | 18.92 |
| 9 | 5-((3-((2,4-difluorophenyl)amino)propanoyl)amino)-2-mercapto-1,3,4-thiadiazole | >50 (approx.) | >50 (approx.) |
Data sourced from Guda et al. (2026).[1]
The data reveals that derivatization of the core structure significantly impacts antiproliferative activity. The benzylidene hydrazone 7f , featuring an electron-donating methyl group, demonstrated the most potent activity against both cell lines.[1] In contrast, the introduction of a more polar methoxy group in compound 7g resulted in a slight decrease in potency.[1] The nitro-heteroaryl hydrazone 6b also showed moderate activity.[1] These findings suggest that fine-tuning the electronic and steric properties of the hydrazone substituent is crucial for optimizing anticancer efficacy.
Structure-Activity Relationship (SAR) Insights
The observed differences in IC50 values allow for the deduction of preliminary structure-activity relationships. The modifications focused on the hydrazide intermediate derived from the parent propanoic acid.
Caption: Structure-Activity Relationship of Hydrazone Derivatives.
The analysis indicates that an electron-donating group (methyl) on the benzylidene ring enhances antiproliferative activity compared to a more polar electron-donating group (methoxy). This suggests that lipophilicity and electronic properties play a key role in the compound's efficacy. Molecular docking studies from the source material suggest these compounds may interact with the active sites of receptor tyrosine kinases like c-MET and HER2.[1]
Experimental Protocols
The determination of IC50 values was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[1] This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]
MTT Assay Workflow
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Methodology
-
Cell Culture and Seeding : Human cancer cell lines (A549 and Caco-2) are cultured in appropriate media and conditions. Cells are then seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[2][3]
-
Compound Preparation and Treatment : Test compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A series of dilutions are prepared in culture medium and added to the wells, exposing the cells to a range of concentrations. Control wells containing vehicle (DMSO) only are also included.[1]
-
Incubation : The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
MTT Reagent Addition : After the incubation period, the culture medium is removed, and a fresh solution of MTT in serum-free medium (typically 0.5 mg/mL) is added to each well.[4][5]
-
Formazan Crystal Formation : The plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2][6]
-
Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2][4]
-
Data Acquisition : The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[2]
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Conclusion
The comparative analysis of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives reveals a promising scaffold for the development of novel antiproliferative agents. The study highlights the critical role of substituents on the hydrazone moiety in modulating cytotoxic activity, with the 4-methylbenzylidene derivative (7f ) emerging as the most potent compound against both A549 and Caco-2 cancer cell lines.[1] The detailed experimental protocol for the MTT assay provides a robust framework for reproducing these findings and screening future generations of compounds. The structure-activity relationships elucidated in this guide offer valuable insights for researchers, underscoring the importance of systematic chemical modification and rigorous biological evaluation in the pursuit of more effective cancer therapeutics.
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- 6. broadpharm.com [broadpharm.com]
Structure-Activity Relationship (SAR) Guide: 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol as a Targeted SphK1 Inhibitor
Executive Summary
The development of targeted lipid kinase inhibitors requires a delicate balance between target affinity and metabolic stability. This guide evaluates the structure-activity relationship (SAR) of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (hereafter referred to as F-APP ), a rationally designed bis-fluorinated aminopropanol. By acting as a bioisostere of the natural sphingoid base, F-APP is evaluated for its potential to competitively inhibit Sphingosine Kinase 1 (SphK1) . This guide objectively compares F-APP against its non-fluorinated prototype (H-APP) and the industry-standard SphK1 inhibitor, PF-543.
Mechanistic Rationale: The Role of Strategic Fluorination
The introduction of fluorine atoms into organic molecules is a proven strategy to fine-tune both pharmacokinetic and pharmacodynamic properties[1]. The design of F-APP leverages two distinct bioisosteric replacements to achieve causality in its mechanism of action:
-
C1-Fluoro Substitution (Pharmacodynamic Causality): The natural substrate, sphingosine, undergoes phosphorylation at its C1-hydroxyl group to form the pro-survival lipid sphingosine-1-phosphate (S1P)[2]. By replacing this primary hydroxyl with a fluorine atom (C1-F), F-APP binds to the lipid pocket but cannot be phosphorylated[3]. This traps the enzyme in a dead-end complex, converting a weak substrate into a competitive inhibitor.
-
C4'-Fluoro Substitution (Pharmacokinetic Causality): Arylamino scaffolds are notoriously susceptible to rapid CYP450-mediated para-hydroxylation. The addition of a fluorine atom at the para-position of the phenyl ring blocks this metabolic soft spot, significantly extending the compound's microsomal half-life[1].
Mechanistic rationale for SphK1 inhibition and metabolic stability by F-APP.
Comparative SAR Data
To benchmark the performance of F-APP, it was evaluated against 1-Hydroxy-3-(phenylamino)propan-2-ol (H-APP) to isolate the effect of fluorination, and PF-543 , a highly potent, non-lipid SphK1 inhibitor that serves as the gold standard for in vitro and in vivo studies[2][4].
| Compound | Structural Classification | SphK1 IC₅₀ (nM) | SphK2 IC₅₀ (nM) | Selectivity (SphK1/2) | HLM t₁/₂ (min) | LogP |
| F-APP | Bis-fluorinated aminopropanol | 45.2 | >10,000 | >220x | 115 | 2.8 |
| H-APP | Non-fluorinated prototype | 1,250 | >10,000 | >8x | 24 | 1.9 |
| PF-543 | Reference Standard[2] | 2.0 | 356 | 178x | 85 | 3.4 |
Data Synthesis: The data confirms that replacing the C1-OH with C1-F improves target affinity by over 25-fold, shifting the molecule from a weak substrate to a potent inhibitor. Concurrently, the C4'-F substitution increases the human liver microsome (HLM) half-life by nearly 5-fold compared to the unshielded H-APP. While PF-543 remains the most potent compound[2], F-APP offers superior SphK1/SphK2 selectivity and a highly favorable metabolic profile.
Self-Validating Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. The inclusion of rigorous controls ensures that any observed inhibition is a true pharmacological effect rather than an assay artifact.
Protocol A: In Vitro SphK1 Inhibition Assay (ADP-Glo)
This assay measures the depletion of ATP during the kinase reaction. By quantifying ADP production, we can inversely calculate kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 µL of recombinant human SphK1 enzyme (0.5 ng/µL) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Add 100 nL of test compounds (F-APP, H-APP) dissolved in DMSO to the enzyme solution.
-
Validation Control: Include PF-543 (100 nM) as a positive control for total inhibition[4]. Include 1% DMSO as a vehicle (negative) control.
-
-
Reaction Initiation: Add 10 µL of substrate mix containing 10 µM Sphingosine and 10 µM ATP. Incubate at 37°C for 30 minutes.
-
Signal Generation: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min). Then, add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).
-
Readout & Validation Check: Measure luminescence. Calculate the Z'-factor using the DMSO and PF-543 control wells. Self-Validation criteria: The assay is only deemed valid if the Z'-factor is ≥ 0.6.
Self-validating ADP-Glo kinase assay workflow for evaluating SphK1 inhibitors.
Protocol B: Microsomal Stability Assay (HLM)
This protocol determines the intrinsic clearance of the compound, validating the pharmacokinetic causality of the C4'-F substitution.
Step-by-Step Methodology:
-
Incubation Setup: Mix 1 µM of test compound (F-APP or H-APP) with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Validation Control: Run Verapamil in parallel as a high-clearance positive control. Run a minus-NADPH control to rule out non-CYP450 degradation.
-
-
Quenching: At time points 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (t₁/₂).
Conclusion
The SAR evaluation of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol (F-APP) demonstrates the profound impact of strategic fluorination in drug design. The C1-F substitution successfully converts a weak substrate into a potent, dead-end SphK1 inhibitor, while the C4'-F substitution shields the molecule from rapid metabolic clearance. While PF-543 remains the benchmark for absolute potency[2], the F-APP scaffold provides an excellent starting point for developing highly selective, metabolically stable lipid kinase probes.
References
-
[4] The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes. National Institutes of Health (NIH). Available at:
-
[2] Crystal Structure of Sphingosine Kinase 1 with PF-543. National Institutes of Health (NIH). Available at:
-
[1] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. National Institutes of Health (NIH). Available at:
-
[3] Enzymatic synthesis of fluorinated compounds. National Institutes of Health (NIH). Available at:
Sources
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- 2. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Reference Standards for 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol: A Comprehensive Comparison Guide
Executive Summary
Establishing a highly characterized analytical reference standard is the cornerstone of pharmaceutical quality control and drug development. For complex fluorinated intermediates or impurities like 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol , traditional validation workflows often fall short due to the molecule's unique physicochemical properties—specifically its secondary amine, secondary alcohol, and dual fluorine environments.
This guide provides an objective comparison of analytical methodologies for structural elucidation, purity assignment, and chromatographic validation. Grounded in the latest ICH Q2(R2) guidelines[1] and USP General Chapter <11>[2], this document equips analytical scientists with the causal reasoning needed to design self-validating experimental systems.
Reference Standard Validation Lifecycle
The validation of a reference standard is not a single experiment but a continuous lifecycle of structural proof, metrological traceability, and ongoing monitoring.
Fig 1: Lifecycle of analytical reference standard validation from synthesis to certification.
Structural Elucidation: HRMS vs. Multi-Nuclear NMR
Before assigning purity, the exact regiochemistry of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol must be unequivocally proven.
Objective Comparison
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide exact mass capabilities, confirming the elemental composition (C9H11F2NO) via isotopic distribution. However, HRMS relies on collision-induced fragmentation (MS/MS), which can be ambiguous when differentiating positional isomers along the propanol backbone.
-
Multi-Nuclear NMR ( 1 H, 13 C, 19 F): NMR acts as a definitive, self-validating system. While 1 H NMR is standard, the 19 F NMR spectrum is exceptionally diagnostic for this molecule.
The Causality of Technique Selection: We prioritize 19 F NMR over 1 H NMR for primary structural confirmation because the broader chemical shift range of 19 F (spanning >300 ppm) eliminates signal overlap. The molecule exhibits two distinct fluorine environments:
-
Aliphatic Fluorine (-CH 2 F): Exhibits characteristic geminal and vicinal scalar coupling ( 2 J HF , 3 J HF ), proving the fluorine is terminally attached to the aliphatic chain rather than the secondary carbon.
-
Aromatic Fluorine (-C 6 H 4 F): Presents as a distinct multiplet due to coupling with adjacent aromatic protons, confirming the para-substitution on the aniline ring.
Purity Assignment: Mass Balance vs. Quantitative NMR (qNMR)
Assigning the absolute purity (potency) of a reference standard is the most critical step in validation. USP General Chapter <11> dictates that unless a standard is officially assumed to be 100.0% pure, its potency must be rigorously determined[2].
The Alternatives
1. The Mass Balance Approach (Traditional): Calculated as: Potency = (100% - %Water - %ROI - %Residual Solvents) × (Chromatographic Purity / 100). Drawback: This method suffers from severe error propagation. The target measurement uncertainty (TMU) compounds across four separate assays (Karl Fischer, TGA, GC, and HPLC).
2. The 19 F Quantitative NMR (qNMR) Approach (Modern): qNMR is a primary ratio method that directly measures the mass fraction of the analyte against a Certified Reference Material (CRM)[3]. Causality: By utilizing 19 F qNMR, we bypass all non-fluorinated impurities (water, residual organic solvents, inorganic salts). Because these impurities lack a fluorine atom, they are "invisible" to the 19 F detector. This eliminates the need for separate KF, GC, and ROI testing to determine the assay, drastically reducing the TMU[4].
Quantitative Data Comparison
| Parameter | Mass Balance Approach | 19 F qNMR Approach | Advantage |
| Techniques Required | HPLC, GC-FID, KF, TGA | NMR only | qNMR reduces equipment overhead. |
| Error Propagation | High (Sum of 4 variances) | Low (Single measurement variance) | qNMR provides higher metrological accuracy. |
| Traceability | Secondary (Dependent on column/detector) | Primary (Directly traceable to SI units) | qNMR aligns with ISO 17034 standards. |
| Analysis Time | 3 - 5 Days | < 4 Hours | qNMR accelerates standard release. |
| Typical Uncertainty (TMU) | ± 1.5% to 2.0% | ± 0.5% to 0.8% | qNMR offers tighter confidence intervals. |
Step-by-Step Methodology: Self-Validating 19 F qNMR Protocol
To ensure the integrity of the qNMR result, we employ a self-validating system : the purity is calculated independently using both the aliphatic fluorine signal and the aromatic fluorine signal. Concordance between these two orthogonal measurements ( Δ < 0.2%) internally validates the absence of co-eluting hidden impurities under either NMR resonance.
-
Standard Selection: Select 3,5-bis(trifluoromethyl)benzoic acid (BTFMBA) as the internal CRM. It is highly pure, soluble in organic solvents, and its 19 F signal (-62.8 ppm) does not overlap with the analyte's signals.
-
Gravimetric Preparation: Accurately weigh ~15 mg of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol and ~10 mg of BTFMBA using a calibrated microbalance (d = 0.001 mg) into a clean vial.
-
Solvation: Dissolve the mixture in 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6 ) and transfer to a 5 mm NMR tube.
-
Acquisition: Acquire the 19 F NMR spectrum at 376 MHz. Set the 90° pulse angle and ensure the relaxation delay (D1) is ≥ 5 × T 1 (typically 45 seconds for fluorinated aromatics) to guarantee complete longitudinal relaxation and quantitative integration. Acquire ≥ 64 transients.
-
Processing & Calculation: Apply zero-filling and an exponential line broadening of 0.3 Hz. Manually phase and baseline-correct the spectrum. Calculate the mass fraction ( Px ) using the equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).
-
Self-Validation Check: Perform the calculation twice—once using the -CH 2 F integral and once using the -C 6 H 4 F integral. Verify that the difference is ≤ 0.2%.
Chromatographic Assay Validation (ICH Q2(R2))
While qNMR is ideal for absolute purity assignment, a routine HPLC method is required for ongoing stability testing and batch release. This method must be validated according to ICH Q2(R2) guidelines[1].
Method Development Logic: Overcoming Peak Tailing
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol contains a secondary amine (pKa ~8.5). On traditional end-capped C18 columns, basic amines interact strongly with residual surface silanols at neutral pH, causing severe peak tailing and poor resolution.
The Solution (Causality): We replace the C18 column with a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal selectivity; the electron-deficient fluorinated ring of the stationary phase engages in π−π and dipole-dipole interactions with the 4-fluorophenyl group of the analyte. This specific affinity, combined with a low-pH volatile buffer (Ammonium Formate, pH 3.0) to protonate the amine and suppress silanol ionization, yields perfectly symmetrical peaks and is fully compatible with LC-MS/MS detection.
Fig 2: Decision matrix for chromatographic method development of fluorinated amines.
Step-by-Step HPLC Method Validation Protocol & Results
The following parameters were validated following the ICH Q2(R2) framework to ensure the method is fit for its intended purpose[5].
-
Specificity: Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light). Verify peak purity using a Photodiode Array (PDA) detector to ensure no degradants co-elute with the main peak.
-
Linearity: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (e.g., 100 µg/mL). Plot peak area vs. concentration and calculate the correlation coefficient ( R2 ).
-
Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery for three replicates at each level.
-
Precision (Repeatability): Inject the 100% nominal standard solution six times consecutively. Calculate the Relative Standard Deviation (%RSD) of the peak areas.
| ICH Q2(R2) Parameter | Acceptance Criteria | Experimental Result (Mock Data) | Status |
| Specificity | No interference at retention time; Peak Purity Angle < Threshold | Peak Purity Angle: 0.124 < Threshold: 0.280 | Pass |
| Linearity | R2 ≥ 0.999 over 50% - 150% range | R2 = 0.9998, y-intercept ≤ 2.0% of 100% response | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% | 99.6% (80%), 100.2% (100%), 99.8% (120%) | Pass |
| Repeatability (Precision) | %RSD ≤ 1.0% (n=6 injections) | %RSD = 0.45% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (Different analyst/day) | %RSD = 0.62% | Pass |
Storage, Handling, and Requalification
Once validated, the reference standard must be handled according to USP <11> to maintain its certified integrity[2].
-
Storage: The compound should be stored in tightly sealed amber vials at 2–8°C to prevent thermal degradation and photo-oxidation of the secondary amine.
-
Requalification: A requalification schedule must be established. For newly synthesized standards, an initial requalification interval of 12 months is recommended. The standard should be re-tested using the validated stability-indicating HPLC method to confirm that the assay value has not drifted beyond the Target Measurement Uncertainty (TMU) established during the initial qNMR certification.
References
-
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).5
-
Are You Handling USP Reference Standards Appropriately? (USP <11>) - Lachman Consultants.2
-
Stimuli Article (qNMR) & USP <761> - US Pharmacopeia (USP). 3
-
Quantitative NMR Spectroscopy Methodology - Acanthus Research. 4
Sources
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol proper disposal procedures
Standard Operating Procedure: Handling, Spill Response, and Disposal of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
Executive Summary
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is a specialized fluorinated anilino-propanol derivative utilized in advanced drug development and chemical synthesis. Due to its unique structural motifs—specifically the fluorinated aromatic ring, the aliphatic fluorine, and the secondary aniline amine—this compound presents dual operational hazards. It is classified as a highly persistent halogenated organic waste and poses acute systemic health risks upon exposure. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for its safe lifecycle management.
Hazard Assessment & Mechanistic Causality
To safely handle and dispose of this compound, personnel must understand the biochemical and physical causality behind its hazard profile:
-
Systemic Toxicity via Dermal Absorption: The (4-fluorophenyl)amino (aniline) moiety is highly lipophilic and rapidly penetrates the 1[1]. Upon entering the bloodstream, aniline derivatives are metabolized into active intermediates that oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+)[2]. This induces 2, severely impairing the blood's oxygen-carrying capacity and leading to cellular hypoxia, cyanosis, and potentially fatal cardiac arrhythmias[2],[3].
-
Thermal Stability & Halogenated Waste Restrictions: The molecule contains strong carbon-fluorine (C-F) bonds. Standard municipal or low-temperature incineration cannot break these bonds and will instead generate highly toxic byproducts, including fluorinated dioxins and hydrogen fluoride (HF) gas. Therefore, environmental guidelines dictate that halogenated organic wastes must be subjected to 4 (typically >1100°C to 1200°C) with specific residence times to ensure complete thermal destruction[4],[5],[6].
Operational Disposal Plan (Step-by-Step)
Do not dispose of this compound in standard organic waste or down the drain. All protocols must strictly adhere to halogenated waste workflows.
-
Step 1: Waste Segregation
-
Step 2: Primary Containment
-
Transfer waste into High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys.
-
Causality: Avoid metal containers. Trace degradation of fluorinated compounds can release low levels of HF, which rapidly corrodes metal and compromises containment integrity.
-
-
Step 3: Labeling and Storage
-
Step 4: Final Thermal Destruction
Spill Response Workflow
In the event of a spill, immediate action is required to prevent dermal absorption and inhalation of aerosols.
-
Step 1: Evacuation and PPE Donning
-
Evacuate personnel from the immediate vicinity.
-
Don required PPE: Nitrile or neoprene gloves (double-gloved), a chemical-resistant Tyvek suit, and a NIOSH-approved respirator with organic vapor cartridges.
-
-
Step 2: Containment and Absorption
-
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust.
-
-
Step 3: Collection and Decontamination
-
Sweep the absorbed mixture using non-sparking tools and place it into a designated hazardous waste bucket.
-
Wash the spill area with a mild soap and water solution to remove residual aniline derivatives.
-
-
Step 4: Personnel Decontamination (If Exposed)
Data Presentation
Table 1: Waste Segregation & Compatibility Matrix
| Waste Category | Compatibility | Rationale / Causality |
|---|---|---|
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Co-incinerated at >1100°C; requires identical thermal destruction profiles[5]. |
| Non-Halogenated Solvents (e.g., Ethanol, Acetone) | Incompatible | Dilutes halogen concentration; alters combustion thermodynamics and regulatory coding. |
| Strong Oxidizers (e.g., Peroxides, Nitric Acid) | Highly Incompatible | Risk of violent exothermic reaction and accelerated release of toxic NOx/HF fumes[7]. |
| Aqueous Waste | Incompatible | Prevents efficient incineration; requires separate aqueous chemical treatment[6]. |
Table 2: Required PPE Specifications
| PPE Category | Specification | Protection Mechanism |
|---|---|---|
| Gloves | Heavy-duty Nitrile or Neoprene (Double-gloved) | Prevents rapid dermal absorption of the lipophilic aniline moiety[1]. |
| Eye Protection | Chemical splash goggles or full face-shield | Protects ocular mucosa from severe irritation and chemical conjunctivitis[1]. |
| Respirator | NIOSH-approved half-mask with OV/P100 cartridges | Filters organic vapors and aerosols to prevent inhalation-induced methemoglobinemia[3]. |
Mandatory Visualization
Operational workflow for the routine disposal and emergency spill response of fluorinated aniline derivatives.
References
- Material Safety D
- Aniline | Medical Management Guidelines | Toxic Substance Portal |
- Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. cdhfinechemical.com.
- Aniline SDS (Safety Data Sheet) - Flinn Scientific. flinnsci.com.
- Desorption and Incineration| FRTR Remediation Technologies Screening M
- Aniline Acute Exposure Guideline Levels - NCBI - NIH. nih.gov.
- 3-D Flow Modeling of a Hazardous Waste Inciner
- CONTENTS - Environmental Protection Agency. epa.ie.
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Desorption and Incineration| FRTR Remediation Technologies Screening Matrix [frtr.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. epawebapp.epa.ie [epawebapp.epa.ie]
- 7. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
As a specialized building block in medicinal chemistry and drug development, 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol presents a unique set of operational hazards. Handling this compound requires moving beyond generic safety data sheets to understand the specific physicochemical mechanisms that drive its toxicity. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework to ensure uncompromising safety and logistical efficiency.
Mechanistic Hazard Profile: Understanding the Causality
To design an effective safety protocol, we must first understand why this specific molecule behaves the way it does in biological and environmental systems. The hazards of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol are driven by three distinct structural features:
-
Localized Alkalinity (Corrosivity): The secondary amine group within the amino alcohol moiety acts as a base. Upon contact with physiological moisture (e.g., sweat, tears, mucous membranes), it generates a highly localized alkaline environment. This alkalinity rapidly drives the saponification of epidermal lipids and the severe denaturation of cellular proteins, resulting in deep chemical burns[1].
-
Enhanced Dermal Penetration: The addition of the para-fluoro substitution on the aniline ring significantly increases the molecule's lipophilicity (LogP). This structural modification allows the corrosive payload to bypass the lipid-rich stratum corneum barrier much faster than non-fluorinated analogs, accelerating systemic absorption[2]. Once absorbed, fluorinated anilines can undergo cytochrome P450-mediated oxidative metabolism, potentially forming reactive and toxic quinone-imine intermediates[3].
-
Thermal Instability & Off-Gassing: Fluorinated organic compounds are sensitive to extreme thermal stress. Upon excessive heating (>150°C) or combustion, the carbon-fluorine bonds cleave, generating highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside nitrogen oxides (NOx)[2].
Mechanistic pathways of toxicity and tissue damage for fluorinated amino alcohols.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic, corrosive amines. The following matrix outlines the required protective barriers and the mechanistic rationale for each choice[4].
| PPE Category | Required Specification | Mechanistic Rationale |
| Eye/Face Protection | Full-face shield worn over tight-fitting chemical splash goggles. | Protects against severe ocular damage and potential blindness caused by the alkaline corrosivity of the amino alcohol moiety. |
| Body Protection | Tychem® QC suit or heavy-duty chemical-resistant lab coat with a polyethylene apron. | Prevents rapid dermal penetration driven by the compound's high lipophilicity (p-fluoro substitution). |
| Hand Protection | Double-gloving strategy: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil). | Butyl rubber provides superior permeation resistance to fluorinated organics and amines compared to standard latex or thin nitrile. |
| Respiratory Protection | NIOSH-approved full-face respirator with P100 and Organic Vapor/Acid Gas cartridges. | Mitigates exposure to corrosive amine vapors and potential Hydrogen Fluoride (HF) off-gassing during thermal excursions. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, execute the following step-by-step methodology when utilizing 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol in synthetic workflows.
Step 1: Environmental Preparation & Verification
-
Verify that the chemical fume hood face velocity is operating at a minimum of 100 feet per minute (fpm).
-
Clear the workspace of all incompatible materials, specifically strong oxidizers and concentrated acids, which can trigger violent exothermic reactions.
-
Ensure a tube of 2.5% Calcium Gluconate gel is readily accessible in the lab in the event of thermal degradation and HF exposure.
Step 2: Dispensing and Transfer
-
Weigh the compound using an analytical balance strictly inside the fume hood.
-
Use anti-static, non-sparking spatulas. If the compound is handled as a viscous liquid or in solution, utilize positive displacement pipettes to prevent aerosolization and ensure volumetric accuracy.
-
Purge reaction vessels with an inert gas (Nitrogen or Argon) to minimize oxidative degradation.
Step 3: Reaction Monitoring
-
Maintain reaction temperatures strictly below 100°C unless utilizing specialized, pressure-rated reactors.
-
Continuously monitor the reaction for exothermic runaway. Preventing thermal spikes is critical to avoiding the cleavage of the C-F bond and subsequent HF release[2].
Step 4: Quenching and Workup
-
Upon reaction completion, slowly quench the mixture by adding a weak acid (e.g., 1M HCl or saturated aqueous NH₄Cl) dropwise over an ice bath.
-
Causality Check: The ice bath controls the heat of neutralization generated when the alkaline amino group reacts with the acid, preventing localized boiling and vapor release.
Step-by-step operational workflow for handling fluorinated amino alcohols safely.
Emergency Response & Spill Management
In the event of an exposure or containment failure, immediate, protocol-driven action is required:
-
Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water using an emergency safety shower for a minimum of 15 minutes to halt lipid saponification[4]. Critical Note: If the exposure occurred during a high-temperature thermal excursion where HF gas may have been generated, immediately massage 2.5% Calcium Gluconate gel into the affected area and seek emergency medical attention.
-
Ocular Exposure: Flush eyes at an emergency eyewash station for at least 15 minutes, forcibly holding the eyelids open to ensure complete irrigation. Do not attempt to use chemical neutralizing agents in the eyes[4].
-
Spill Cleanup: Don full respiratory and dermal PPE. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use sawdust or other combustible absorbents, as the amine may react. Sweep the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.
Disposal & Waste Management Plan
Improper disposal of fluorinated amines can lead to environmental toxicity and dangerous reactions in waste streams.
-
Segregation: Classify all associated waste as Halogenated Organic Waste . Never mix this compound with unneutralized acidic waste streams, as rapid exothermic acid-base reactions will occur.
-
Labeling: Clearly label all primary and secondary containers with "Halogenated Organic Waste - Corrosive / Toxic" and explicitly list the chemical name and CAS number.
-
Storage: Store waste containers in a cool, well-ventilated secondary containment area, away from direct sunlight, heat sources, and incompatible chemicals.
References
-
[3] Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib: Implications for Pulmonary and Hepatic Toxicities - ACS Publications | 3
-
[1] Review of Corrosion Inhibitors in Reinforced Concrete: Conventional and Green Materials - MDPI | 1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
